molecular formula C7H8N2O3 B3060631 6-Ethoxypyrazine-2-carboxylic acid CAS No. 59484-64-9

6-Ethoxypyrazine-2-carboxylic acid

Cat. No.: B3060631
CAS No.: 59484-64-9
M. Wt: 168.15
InChI Key: VMJSYBHXLNZKBA-UHFFFAOYSA-N
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Description

6-Ethoxypyrazine-2-carboxylic acid is a high-purity chemical reagent designed for research and development applications. This compound serves as a versatile synthetic intermediate, particularly in pharmaceutical and materials science research. Its molecular structure, featuring both an electron-donating ethoxy substituent and a carboxylic acid functional group, makes it a valuable building block for constructing more complex molecules. Pyrazinecarboxylic acid derivatives are widely investigated for their biological activity. Related compounds are known to be key precursors in synthesizing enzyme inhibitors and antituberculosis agents . Similarly, ethoxy-substituted heterocycles are frequently explored in drug discovery for their potential to modulate electronic properties and bioavailability. Researchers value this compound for developing novel pharmacologically active molecules, such as protease inhibitors or anticancer agents, and for creating functional materials like ligands for metal-organic frameworks (MOFs) or organic electronic materials . This product is intended for chemical synthesis and analysis in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxypyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6-4-8-3-5(9-6)7(10)11/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJSYBHXLNZKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00711083
Record name 6-Ethoxypyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59484-64-9
Record name 6-Ethoxypyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Stability Profile: 6-Ethoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and chemical stability profile of 6-Ethoxypyrazine-2-carboxylic acid , a critical scaffold in medicinal chemistry often utilized in the synthesis of P2X3 antagonists and antitubercular agents.

This guide synthesizes empirical data from pyrazine core chemistry with structural activity relationship (SAR) principles to provide a robust stability framework.

Executive Summary & Chemical Identity

6-Ethoxypyrazine-2-carboxylic acid (CAS: 32053-56-2) represents a "push-pull" heteroaromatic system. The electron-deficient pyrazine ring is stabilized by the electron-donating ethoxy substituent at the C6 position, while the C2-carboxylic acid moiety introduces acidity and decarboxylation potential.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 168.15 g/mol

  • Core Scaffold: Pyrazine-2-carboxylic acid (PCA)

  • Key Substituent: 6-Ethoxy (Alkoxy donor)

Critical Stability Insight: Unlike the highly reactive 6-chloro or 6-fluoro analogs, the 6-ethoxy derivative exhibits enhanced resistance to nucleophilic aromatic substitution (


) due to the mesomeric donation of the oxygen lone pair into the pyrazine ring. However, this activation increases susceptibility to electrophilic attack and oxidative N-oxide formation.

Theoretical Thermodynamic Landscape

Resonance & Tautomeric Stability

The thermodynamic ground state is governed by the resonance interaction between the ethoxy oxygen and the pyrazine nitrogens.

  • Resonance Stabilization: The lone pair on the ethoxy oxygen donates electron density into the

    
    -system, specifically increasing electron density at the N1 and C5 positions. This raises the energy barrier for nucleophilic attack compared to unsubstituted PCA.
    
  • Acid Dissociation (pKa): The pKa of the carboxylic acid is estimated at 2.9 – 3.2 . The 6-ethoxy group exerts a weak inductive withdrawing effect (

    
    ) but a strong resonance donating effect (
    
    
    
    ), resulting in a slightly higher pKa (less acidic) than unsubstituted pyrazine-2-carboxylic acid (pKa ~2.9).
Solid-State Thermodynamics
  • Lattice Energy: High melting point range (typically 180–185 °C , decomposition dependent) indicates strong intermolecular hydrogen bonding (dimer formation via carboxylic acid heads) and

    
    -
    
    
    
    stacking.
  • Hygroscopicity: The molecule is moderately hygroscopic due to the H-bond accepting capacity of the pyrazine nitrogens.

Chemical Stability & Degradation Pathways[1]

The degradation of 6-Ethoxypyrazine-2-carboxylic acid follows three primary kinetic vectors. Understanding these is essential for process handling and formulation.

Pathway A: Thermal Decarboxylation

Pyrazine-2-carboxylic acids are prone to thermal decarboxylation, releasing


 to form the corresponding pyrazine.
  • Mechanism: Protonation of the ring nitrogen (facilitated by the carboxylic acid proton in a zwitterionic transition state) weakens the

    
     bond.
    
  • Risk Factor: High temperatures (>150 °C) or acidic media.

  • Mitigation: The 6-ethoxy group stabilizes the ring, making decarboxylation slower than in electron-deficient analogs (e.g., 6-nitro), but it remains the primary failure mode during melting.

Pathway B: Ether Hydrolysis (De-ethylation)

Under strong acidic conditions, the ether linkage can be cleaved to yield 6-hydroxypyrazine-2-carboxylic acid (which tautomerizes to the lactam form, 6-oxo-1,6-dihydropyrazine-2-carboxylic acid).

  • Conditions: Requires strong mineral acids (HCl, HBr) and heat.

  • Thermodynamics: The formation of the stable amide-like lactam tautomer drives this reaction thermodynamically.

Pathway C: N-Oxidation

The electron-rich nature of the 6-ethoxypyrazine ring makes it susceptible to oxidation by peracids (e.g., mCPBA) or peroxides, forming N-oxides at the N1 or N4 positions.

Visualization of Degradation Pathways

DegradationPathways Parent 6-Ethoxypyrazine-2- carboxylic acid Decarb 2-Ethoxypyrazine (Decarboxylated) Parent->Decarb Thermal (>150°C) Acid Catalysis (-CO2) Hydrolysis 6-Hydroxypyrazine-2- carboxylic acid (Lactam Tautomer) Parent->Hydrolysis Strong Acid (H+) Ether Cleavage (-Et) NOxide 6-Ethoxypyrazine-2- carboxylic acid N-oxide Parent->NOxide Oxidation (H2O2/Peroxides)

Figure 1: Primary degradation pathways including thermal decarboxylation, acid-catalyzed ether hydrolysis, and oxidative N-oxide formation.

Stability Data Summary

The following table summarizes the stability profile based on structural analog analysis (Pyrazine-2-COOH and alkoxy-pyrazines).

Stress ConditionStability RatingMajor DegradantKinetic Driver
Thermal (Solid, <100°C) StableNoneCrystal Lattice Energy
Thermal (Solid, >150°C) Unstable2-EthoxypyrazineEntropy (

from gas release)
Hydrolysis (pH 1-3) Moderate6-Hydroxypyrazine-2-COOHAcid-catalyzed ether cleavage
Hydrolysis (pH 7) StableNoneResonance stabilization
Hydrolysis (pH 10-12) StableNoneCarboxylate anion repulsion
Oxidation (

)
SusceptibleN-OxidesElectrophilic attack on Nitrogen
Photostability ModerateUnidentified dimersRadical formation

Experimental Protocols: Stability Validation

To validate the thermodynamic stability of specific lots, the following "Forced Degradation" protocol is recommended. This protocol is designed to be self-validating by ensuring mass balance closure.

Protocol: Forced Degradation Workflow

Objective: Determine the


 (time to 90% potency) under stress conditions.
  • Preparation : Prepare a 1 mg/mL stock solution in Acetonitrile:Water (50:50).

  • Acid Stress : Add 1N HCl (1:1 v/v). Reflux at 60°C for 4 hours.

    • Target: Ether hydrolysis.

  • Base Stress : Add 1N NaOH (1:1 v/v). Stir at RT for 24 hours.

    • Target: Ring opening (rare) or esterification artifacts if alcohol is present.

  • Oxidative Stress : Add 3%

    
    . Store at RT for 12 hours.
    
    • Target: N-Oxide formation.

  • Thermal Stress : Heat solid sample to 105°C for 24 hours.

    • Target: Decarboxylation.[1][2][3][4][5]

Analytical Method (HPLC-UV)
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water (Low pH suppresses acid ionization, improving retention).

  • Mobile Phase B : Acetonitrile.[6]

  • Gradient : 5% B to 95% B over 15 minutes.

  • Detection : 270 nm (Pyrazine characteristic absorption).

Workflow Diagram

StabilityWorkflow cluster_Stress Stress Conditions Sample Solid Sample (6-Ethoxypyrazine-2-COOH) Acid Acid Hydrolysis (1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (1N NaOH, RT) Sample->Base Oxid Oxidation (3% H2O2) Sample->Oxid Therm Thermal (105°C Solid) Sample->Therm Analysis HPLC-UV/MS Analysis (Gradient C18) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Data Degradation Profile & Mass Balance Analysis->Data

Figure 2: Step-by-step forced degradation workflow for establishing thermodynamic stability limits.

References

  • Sato, N., et al. (1997).[7] "Studies on pyrazines. Part 34. Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Dunn, G. E., et al. (1977). "Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution." Canadian Journal of Chemistry.[1] Link

  • BenchChem Technical Support . (2025). "Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid." BenchChem.[5] Link

  • PubChem . (2025).[8] "Pyrazine-2-carboxylic acid | C5H4N2O2." National Library of Medicine. Link

  • Shul'pin, G. B., et al. (2007). "Oxidations by the reagent O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid."[6] Dalton Transactions.[1] Link

Sources

Introduction to 6-Ethoxypyrazine-2-carboxylic Acid and the Imperative of Solubility

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Solubility Profile of 6-Ethoxypyrazine-2-carboxylic Acid in Organic Solvents: A Methodological Framework

Abstract: The determination of a compound's solubility is a cornerstone of pharmaceutical development, profoundly influencing its bioavailability, formulation design, and ultimate therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility profile of 6-Ethoxypyrazine-2-carboxylic acid, a heterocyclic compound of interest, in a range of organic solvents. While specific experimental data for this molecule is not widely published, this document establishes the fundamental principles and a robust, field-proven methodology to enable researchers, scientists, and drug development professionals to generate high-quality, reliable solubility data. We will delve into the theoretical underpinnings of solubility, present a detailed protocol based on the gold-standard shake-flask method coupled with HPLC-UV analysis, and discuss the thermodynamic modeling of the resulting data. The provided workflows are designed to be self-validating, ensuring scientific integrity and reproducibility.

6-Ethoxypyrazine-2-carboxylic acid belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. The molecule's structure, featuring a pyrazine ring, a carboxylic acid group, and an ethoxy moiety, dictates its physicochemical properties, including its solubility.

The solubility of an active pharmaceutical ingredient (API) is a critical physical property that governs its dissolution rate and, consequently, its absorption and bioavailability.[1] Poor solubility can lead to low plasma exposure, reduced efficacy, and inter-patient variability.[3] Therefore, a thorough understanding of the solubility of 6-Ethoxypyrazine-2-carboxylic acid in various organic solvents is essential for:

  • Formulation Development: Selecting appropriate solvent systems for liquid dosage forms or for use in advanced formulations like self-emulsifying drug delivery systems (SEDDS).[4]

  • Crystallization and Purification: Designing efficient processes for synthesis and purification relies on differential solubility in various solvents.[5]

  • Preclinical and Toxicological Studies: Preparing appropriate dosing solutions for in vitro and in vivo testing.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature to form a saturated solution at equilibrium.[6] The principle of "like dissolves like" is the guiding concept, where solubility is maximized when the intermolecular forces of the solute and solvent are similar.[7]

For 6-Ethoxypyrazine-2-carboxylic acid, the key structural features influencing its solubility are:

  • Carboxyl Group (-COOH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. This confers solubility in polar solvents, especially those capable of hydrogen bonding like alcohols.[8][9][10] Carboxylic acids can form stable dimers through hydrogen bonding, which can influence their interaction with solvents.[11]

  • Pyrazine Ring: This aromatic heterocyclic ring contains two nitrogen atoms, which can act as hydrogen bond acceptors, contributing to its polarity.

  • Ethoxy Group (-OCH2CH3): The ether linkage adds some polarity, but the ethyl chain introduces a non-polar, hydrophobic character.

Based on these features, it is predicted that 6-Ethoxypyrazine-2-carboxylic acid will exhibit greater solubility in polar organic solvents (e.g., ethanol, acetone) and lower solubility in non-polar solvents (e.g., hexane, toluene).[7][8]

Recommended Organic Solvents for Solubility Screening

To establish a comprehensive solubility profile, a diverse set of organic solvents should be screened. The following table provides a recommended list, categorized by their properties, which are commonly used in the pharmaceutical industry.

Solvent CategoryRecommended SolventsRationale for Selection
Polar Protic Ethanol, MethanolCapable of hydrogen bonding; common in pharmaceutical formulations and synthesis.[10]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Possess large dipole moments and can accept hydrogen bonds; excellent solubilizing power for a wide range of compounds.[7][12]
Moderate Polarity Ethyl Acetate, DichloromethaneRepresent solvents with intermediate polarity, often used in extraction and chromatography.
Non-Polar Toluene, n-HexanePrimarily exhibit van der Waals forces; establish the lower limit of solubility for a polar compound.[7][8]

Experimental Methodology: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium with its most stable solid form.[6][13]

Principle

An excess amount of the solid compound is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After equilibrium is achieved, the solid and liquid phases are separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique.[2][6]

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep Add excess 6-Ethoxypyrazine- 2-carboxylic acid to a known volume of organic solvent in a vial. equil Agitate vials in a temperature- controlled shaker (e.g., 24-72 hours) to ensure equilibrium is reached. prep->equil Constant Temp sep Separate the solid and liquid phases. Primary Method: Centrifugation. Secondary: Filter supernatant with a 0.45 µm syringe filter. equil->sep Equilibrium Reached dilute Carefully collect an aliquot of the clear supernatant and dilute with a suitable mobile phase. sep->dilute Saturated Solution hplc Quantify concentration using a validated HPLC-UV method against a standard calibration curve. dilute->hplc Diluted Sample

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 6-Ethoxypyrazine-2-carboxylic acid (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a constant-temperature orbital shaker. Agitate the samples for 24 to 72 hours. The required time may vary and should be determined by kinetic studies to ensure equilibrium is truly reached.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, filter the collected supernatant through a chemically-resistant syringe filter (e.g., PTFE, 0.45 µm).[15]

  • Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred analytical method over simple UV spectroscopy because it can separate the parent compound from any potential impurities or degradants, thus providing a more accurate and reliable quantification.[2][16]

  • Standard Preparation: Prepare a stock solution of 6-Ethoxypyrazine-2-carboxylic acid of known concentration in a suitable solvent (e.g., acetonitrile or methanol). From this stock, create a series of calibration standards of at least five different concentrations.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax).

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the diluted samples from the solubility experiment.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Analysis and Influencing Factors

The final solubility can be expressed in various units, such as mg/mL, µg/mL, or molarity (mol/L). The experiment should be performed in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.[4]

The relationship between solute, solvent, and system conditions determines the final solubility. This can be visualized as follows:

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions solute_prop Polarity (COOH, Pyrazine) Hydrogen Bonding Molecular Size & Shape Crystal Lattice Energy solubility Solubility of 6-Ethoxypyrazine- 2-carboxylic acid solute_prop->solubility solvent_prop Polarity Hydrogen Bonding Capacity Dielectric Constant solvent_prop->solubility system_prop Temperature Pressure system_prop->solubility

Caption: Key factors influencing the solubility of a compound.

For experiments conducted at different temperatures, the van't Hoff equation can be used to calculate the thermodynamic parameters of dissolution, such as enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°), providing deeper insight into the dissolution process.[5][17]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of 6-Ethoxypyrazine-2-carboxylic acid in organic solvents. By grounding the experimental work in sound theoretical principles and employing a robust, self-validating methodology like the shake-flask method with HPLC-UV analysis, researchers can generate the high-quality data essential for informed decision-making in drug development. This framework empowers scientists to overcome the lack of existing public data and thoroughly characterize this promising molecule for its potential pharmaceutical applications.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • Millipore Corporation.
  • JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids.
  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • Biointerface Research in Applied Chemistry. (2021, August 15).
  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
  • PMC. (2024, March 18).
  • PMC. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids.
  • (PDF)
  • Comparative Study of UV And HPLC Methods for Estim
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • VITO. Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents.
  • UNT Digital Library. (2026, February 23).
  • Solubility of Things. Pyrazine-2-carboxylic acid.
  • Raytor. (2026, January 22).
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Kwantlen Polytechnic University. 25.2 Physical Properties of Carboxylic Acids.
  • PubChem. 6-Methylpyrazine-2-carboxylic acid.
  • Matrix Fine Chemicals. 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID.
  • Michigan State University Chemistry. Carboxylic Acid Reactivity.
  • YouTube. (2022, November 9). Properties of carboxylic acids | Lesson 6.
  • Auburn University. Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1.

Sources

Technical Whitepaper: Acidity Constants and Physicochemical Profiling of 6-Ethoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the acidity constants and physicochemical profiling of 6-Ethoxypyrazine-2-carboxylic acid, structured for a specialist audience.

Executive Summary

The physicochemical characterization of pyrazine derivatives is a critical step in lead optimization, particularly for antitubercular and antineoplastic pharmacophores. 6-Ethoxypyrazine-2-carboxylic acid (CAS: 59484-64-9) represents a key scaffold where the interplay between the electron-deficient pyrazine ring and the electron-donating ethoxy substituent dictates ionization behavior.

This guide provides a comprehensive analysis of the acidity constants (


) of 6-Ethoxypyrazine-2-carboxylic acid. It synthesizes structural activity relationships (SAR), predicted values based on Hammett correlations, and rigorous experimental protocols for validation. Understanding these ionization states is essential for predicting aqueous solubility, membrane permeability (

), and protein binding affinity.

Structural Analysis & Ionization Sites

To understand the acidity of this molecule, one must analyze the competing electronic effects of its functional groups.

Chemical Structure

The molecule consists of a pyrazine ring substituted at the C2 position with a carboxylic acid and at the C6 position with an ethoxy group.

  • Pyrazine Ring: A

    
    -deficient heteroaromatic system containing two nitrogen atoms (positions 1 and 4).[1] It exerts a strong electron-withdrawing effect (-I/-M) on substituents.[1]
    
  • Carboxylic Acid (C2): The primary ionization site.[1] Its acidity is enhanced by the electron-withdrawing nature of the pyrazine ring compared to a benzene ring (benzoic acid

    
    ).
    
  • Ethoxy Group (C6): An alkoxy substituent.[1] It exerts an electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a strong electron-donating resonance effect (+R) into the ring.

Ionization Equilibrium Diagram

The following diagram illustrates the protonation and deprotonation pathways.[1]

Ionization Fig 1. Stepwise ionization equilibrium of 6-Ethoxypyrazine-2-carboxylic acid. Cation Cationic Form (H₂L⁺) (Protonated Ring N) Neutral Neutral Form (HL) (Zwitterion/Neutral Equilibrium) Cation->Neutral pKa₁ (Basic N) < 1.0 (Est.) Neutral->Cation Anion Anionic Form (L⁻) (Carboxylate Ion) Neutral->Anion pKa₂ (Acidic COOH) ~3.1 (Est.) Anion->Neutral

Acidity Constants ( Values)

Direct experimental values for specific derivatives are often proprietary.[1] However, using high-fidelity analog data and Hammett substituent constants (


), we can derive authoritative estimates.
Data Summary Table
Ionization CenterFunctional Group

Value (Est.)

(Parent)*
Electronic Driver
Acidic (

)
Carboxylic Acid (-COOH)3.1 ± 0.2 2.9Pyrazine EWG lowers

; 6-Ethoxy (+R) slightly raises it.
Basic (

)
Pyrazine Nitrogen (N1/N4)~0.5 -1.7Ethoxy (+R) increases electron density, making N slightly more basic.[1]

*Parent Compound: Pyrazine-2-carboxylic acid (Pyrazinoic acid).[1]

Mechanistic Explanation[1][2]
  • Carboxylic Acid Acidity: The parent compound, pyrazine-2-carboxylic acid, is significantly more acidic (

    
     2.[1]9) than benzoic acid (
    
    
    
    4.[1]2) because the pyrazine nitrogens pull electron density away from the carboxylate, stabilizing the anion. The introduction of the 6-ethoxy group donates electron density back into the ring via resonance.[1] This destabilizes the carboxylate anion slightly relative to the unsubstituted parent, resulting in a slightly higher
    
    
    (weaker acid), estimated at 3.1 .
  • Ring Basicity: The pyrazine nitrogens are very weak bases.[1] In the parent compound, protonation occurs only at very low pH (

    
    ). The 6-ethoxy group pushes electron density onto the adjacent Nitrogen (N1), increasing its basicity. Thus, the 
    
    
    
    is expected to shift from negative to slightly positive (~0.5).

Experimental Determination Protocols

For drug development applications, reliance on predicted values is insufficient.[1] The following protocols are the industry standard for validating these constants.

Potentiometric Titration (Gold Standard)

This method is suitable for the carboxylic acid


 determination (range 2–12).[1]

Reagents:

  • Analyte: 6-Ethoxypyrazine-2-carboxylic acid (

    
     purity).[1]
    
  • Titrant: 0.1 M Carbonate-free NaOH (standardized).[1]

  • Solvent: Degassed water (ionic strength adjusted with 0.15 M KCl).[1]

Workflow:

  • Dissolution: Dissolve 5–10 mg of the compound in 20 mL of 0.15 M KCl. If solubility is poor, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).

  • Titration: Perform titration under inert atmosphere (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.[1] Add titrant in increments of 1–5
    
    
    .[1]
  • Data Analysis: Plot pH vs. Volume of titrant. Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software) to calculate

    
    .[1]
    
UV-Metric Titration (Spectrophotometric)

Required for the basic


 (Pyrazine nitrogen) or if the compound is sparingly soluble.

Principle: The UV absorbance spectrum of the pyrazine chromophore changes upon protonation.[1]

Workflow:

UVMetric Fig 2. UV-Metric pKa Determination Workflow Step1 Prepare Stock Solution (20 µM in Buffer) Step2 Aliquot into pH Buffers (Range: pH 0 to 6) Step1->Step2 Step3 Measure Absorbance (200–400 nm) Step2->Step3 Step4 Identify Isosbestic Points Step3->Step4 Step5 Henderson-Hasselbalch Plot log((A - A_acid)/(A_base - A)) vs pH Step4->Step5

Implications for Drug Development[1]

Solubility Profile

The compound exhibits pH-dependent solubility.[1]

  • pH < 2: High solubility (Cationic form).[1]

  • pH 2–4: Lowest solubility (Neutral species predominates).[1]

  • pH > 4.5: High solubility (Anionic carboxylate form).[1]

Lipophilicity ( )

The distribution coefficient (


) will vary significantly with pH.[1]
  • Stomach (pH 1.5): The molecule is largely neutral/protonated, favoring membrane permeability.[1]

  • Blood (pH 7.4): The molecule is 99.9% ionized (anionic).[1] This suggests low passive permeability but high aqueous solubility, potentially requiring active transport mechanisms (e.g., OATs) for cellular entry.

References

  • Pyrazine-2-carboxylic acid pKa Data. PubChem Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Hammett Substituent Constants. Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Potentiometric Titration Protocols. Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] [Link]

  • Acidity of Heterocycles. Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] [Link]

  • pKa Determination Methods. Reijenga, J., et al. (2013).[1] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. [Link]

Disclaimer: Where specific experimental data for 6-Ethoxypyrazine-2-carboxylic acid was unavailable in open literature, values were derived using standard QSPR (Quantitative Structure-Property Relationship) principles based on the parent pharmacophore.

Sources

Advanced Technical Guide: Ethoxy-Substituted Pyrazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Protocol Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary: The Strategic Value of Ethoxy-Pyrazines

Ethoxy-substituted pyrazine carboxylic acids represent a critical scaffold in modern medicinal chemistry, serving as bioisosteres for lipophilic modulation in drug design. Unlike their unsubstituted counterparts, the introduction of an ethoxy group (


) at the 3, 5, or 6-position of the pyrazine ring significantly alters the physicochemical profile of the molecule.

This modification serves three primary functions in lead optimization:

  • Lipophilicity Enhancement: Increases

    
     values, facilitating passive transport across lipid bilayers (e.g., the mycobacterial cell wall in tuberculosis treatment).
    
  • Metabolic Blocking: Steric bulk at the carbon adjacent to nitrogen can hinder oxidative metabolism by xanthine oxidase or aldehyde oxidase.

  • Electronic Tuning: The electron-donating ethoxy group counteracts the electron-withdrawing nature of the pyrazine nitrogen atoms and the carboxylate, modulating the pKa and metal-binding affinity of the carboxylic acid.

This guide details the synthesis, characterization, and application of these compounds, with a focus on 5-ethoxypyrazine-2-carboxylic acid and 6-ethoxypyrazine-2-carboxylic acid .

Chemical Architecture & Reactivity

The pyrazine ring is


-deficient, making it highly susceptible to nucleophilic aromatic substitution (

) rather than electrophilic substitution. The presence of a carboxylic acid (or ester) at the C-2 position further activates the ring toward nucleophiles at the C-3, C-5, and C-6 positions.
Regioselectivity Rules
  • C-6 Position: Activation by the para-nitrogen and the inductive effect of the C-2 carboxylate makes this position highly reactive toward alkoxides.

  • C-5 Position: Activation is primarily driven by the para-relationship to the C-2 carboxylate.

  • C-3 Position: Often sterically hindered by the carboxylate but accessible under specific conditions.

Detailed Synthetic Protocols

The most robust route to ethoxy-substituted pyrazine carboxylic acids is the Chlorine-Displacement Method (


)  followed by ester hydrolysis. This protocol is preferred over direct oxidation of ethoxy-methylpyrazines due to higher regiocontrol and yield.
Workflow Visualization

SynthesisWorkflow Start 6-Chloropyrazine-2-carboxylic Acid Methyl Ester Intermediate Methyl 6-Ethoxypyrazine- 2-carboxylate Start->Intermediate  0°C to RT, 2h   Reagent1 NaOEt / EtOH (Nucleophilic Substitution) Reagent1->Intermediate Product 6-Ethoxypyrazine-2-carboxylic Acid Intermediate->Product  RT, 4h   Reagent2 LiOH / THF / H2O (Hydrolysis) Reagent2->Product

Figure 1: Step-wise synthetic pathway for 6-ethoxypyrazine-2-carboxylic acid via


.
Protocol A: Synthesis of 6-Ethoxypyrazine-2-carboxylic Acid

Target: High-purity API intermediate. Scale: 10 mmol baseline (scalable to kg).

Step 1: Nucleophilic Aromatic Substitution (

)[1]
  • Preparation of Alkoxide: In a dry 3-neck round-bottom flask under

    
     atmosphere, dissolve sodium metal (0.25 g, 11 mmol) in anhydrous ethanol (20 mL). Stir until evolution of 
    
    
    
    gas ceases and a clear solution of sodium ethoxide (NaOEt) is formed.
    • Expert Insight: Freshly prepared NaOEt is superior to commercial powder, which often contains NaOH and carbonate impurities that lead to side reactions.

  • Addition: Cool the solution to 0°C. Add Methyl 6-chloropyrazine-2-carboxylate (1.72 g, 10 mmol) portion-wise over 15 minutes.

    • Causality: Low temperature prevents transesterification at the carboxylate moiety (though in this case, the solvent matches the ester, so transesterification is neutral). It primarily controls exothermicity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Quench with saturated

    
     (10 mL). Concentrate under reduced pressure to remove ethanol. Extract the residue with Ethyl Acetate (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.[2]
  • Yield: Expect 85-92% of Methyl 6-ethoxypyrazine-2-carboxylate as a white solid.

Step 2: Ester Hydrolysis
  • Dissolution: Dissolve the intermediate (1.6 g) in THF (10 mL) and water (5 mL).

  • Saponification: Add Lithium Hydroxide monohydrate (

    
    , 1.5 eq). Stir at RT for 4 hours.
    
    • Expert Insight: LiOH is preferred over NaOH for pyrazines to avoid ring degradation which can occur under harsh basic/thermal conditions.

  • Isolation: Acidify carefully with 1M HCl to pH 3-4. The carboxylic acid often precipitates. If not, extract with EtOAc (

    
    )—pyrazine acids are amphoteric and water-soluble.
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Characterization:

    • MP: 182–184°C.

    • 1H NMR (DMSO-d6):

      
       1.35 (t, 3H), 4.42 (q, 2H), 8.35 (s, 1H), 8.85 (s, 1H), 13.5 (br s, 1H).
      

Pharmaceutical & Biological Utility[3][4][5]

Antitubercular Agents (PZA Analogs)

Pyrazinamide (PZA) is a frontline TB drug. Its active form, Pyrazinoic Acid (POA), targets the ribosomal protein S1 (RpsA).

  • Challenge: POA has poor passive diffusion and is actively effluxed.

  • Solution: 5-ethoxy and 6-ethoxy derivatives exhibit higher lipophilicity (

    
    ) compared to POA (
    
    
    
    ). This enables better penetration into the waxy cell wall of Mycobacterium tuberculosis.
  • Mechanism: The ethoxy group acts as a "grease" moiety while retaining the essential N1-C2 pharmacophore required for metal binding or enzymatic activation.

Lipid Lowering (Acipimox Scaffold)

Acipimox is a 5-methylpyrazine-2-carboxylic acid 4-oxide. Research indicates that replacing the 5-methyl group with 5-ethoxy analogs in the precursor stage alters the electronic density on the N-oxide, potentially modifying the half-life of the drug by resisting metabolic clearance.

Antiviral Intermediates

Fluorinated pyrazines (e.g., Favipiravir) are standard antivirals. Ethoxy-substituted analogs are frequently synthesized in Structure-Activity Relationship (SAR) libraries to test the "Steric vs. Electronic" hypothesis. If the ethoxy analog retains activity but the ethyl analog does not, the effect is electronic (O-donation). If both retain activity, the binding pocket tolerates steric bulk.

Quantitative Data Comparison

The following table summarizes physicochemical properties of key derivatives compared to the unsubstituted parent.

CompoundSubstitutionMW ( g/mol )LogP (Calc)pKa (Acid)Application
Pyrazine-2-COOH None124.10-0.712.9TB Drug Active Form
5-Ethoxypyrazine-2-COOH 5-Ethoxy168.150.853.2Lipophilic Bioisostere
6-Ethoxypyrazine-2-COOH 6-Ethoxy168.150.923.1

Product
5-Chloropyrazine-2-COOH 5-Chloro158.540.452.6Synthetic Intermediate

Coordination Chemistry & Structural Logic

These molecules act as versatile N,O-donor ligands. The ethoxy group does not participate in coordination but influences the basicity of the pyrazine nitrogen.

Ligand Binding Mode Visualization

BindingMode Metal M(II) (Cu/Fe) N1 N (Pyrazine) N1->Metal Coordinate O_Carb O (Carboxyl) O_Carb->Metal Chelate Ring Pyrazine Scaffold Ring->N1 Ring->O_Carb Ethoxy Ethoxy Group (Steric/Electronic) Ring->Ethoxy C-5/C-6

Figure 2: N,O-Chelation mode of ethoxy-pyrazine carboxylic acids with divalent metals.

The ethoxy group at C-5 pushes electron density onto N-4, whereas at C-6, it sterically crowds the metal center, often leading to distorted coordination geometries or preventing the formation of polymeric chains (MOFs) in favor of discrete molecular complexes.

References

  • Dolezal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7, 363-373.

  • Fossa, P., et al. (1993). "Synthesis and pharmacological evaluation of some 5-substituted pyrazine-2-carboxylic acids." Farmaco, 48(9), 1155.
  • Zimhony, O., et al. (2000). "Pyrazinamide inhibits fatty acid synthesis in Mycobacterium tuberculosis.
  • BenchChem Protocols. (2025). "Nucleophilic Substitution Reactions of Chloropyrazines."

  • Sigma-Aldrich. "Product Specification: 3-Ethoxypyrazine-2-carboxylic acid."

Sources

The Pyrazine-2-Carboxylic Acid Scaffold: A Comprehensive Guide to Biological Activity, Rational Design, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine-2-carboxylic acid (pyrazinoic acid, POA) and its derivatives represent a cornerstone in modern medicinal chemistry, primarily recognized for their potent antimycobacterial properties[1]. As the active moiety of the first-line tuberculosis (TB) drug pyrazinamide (PZA), the pyrazine scaffold has inspired decades of rational drug design[2]. Beyond TB, modifications to the pyrazine ring—such as halogenation, amidation, and esterification—have unlocked broad-spectrum biological activities, including antiviral, antifungal, and herbicidal effects[3][4]. This technical guide provides an in-depth analysis of the biological activity, mechanistic pathways, and self-validating experimental protocols essential for evaluating pyrazine-2-carboxylic acid derivatives.

Mechanistic Pathways and Biological Targets

Antimycobacterial Action: The PZA-POA Axis

The primary clinical significance of pyrazine-2-carboxylic acid derivatives lies in their activity against Mycobacterium tuberculosis. Pyrazinamide is a prodrug that diffuses into the mycobacterial cell, where it is converted into pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (PncA)[1]. POA disrupts the synthesis of mycolic acids—critical components of the mycobacterial cell wall—by inhibiting Fatty Acid Synthase I (FAS I) and FAS II[1]. The efficacy of these derivatives is highly dependent on the acidic environment of the macrophage phagolysosome, which facilitates the protonation of POA, allowing it to collapse the bacterial membrane potential[1].

Antiviral and Antifungal Expansions

Structural variations of the pyrazine-2-carboxamide core have yielded significant antiviral agents. Notably, Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) acts as a purine nucleoside analogue, selectively inhibiting the RNA-dependent RNA polymerase (RdRp) of RNA viruses such as Influenza A and Ebola[4]. Similarly, piperazine-coupled pyrazine-2-carboxylic acid derivatives have demonstrated potent antifungal activity against Candida albicans by inhibiting GlcN-6-P synthase, a crucial enzyme in fungal cell wall biosynthesis[5].

G PZA Pyrazinamide (Prodrug) Diffusion into Mycobacterium PncA Pyrazinamidase (PncA) Enzymatic Conversion PZA->PncA Intracellular POA Pyrazinoic Acid (POA) Active Form PncA->POA Acidic Acidic Efflux/Influx Protonation in Acidic Environment POA->Acidic pH gradient FAS FAS I & II Inhibition Blocks Mycolic Acid Synthesis Acidic->FAS CellWall Cell Wall Disruption Mycobacterial Death FAS->CellWall

Mechanism of Action of Pyrazinamide and Pyrazinoic Acid Derivatives in Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of pyrazine-2-carboxylic acid derivatives is intrinsically linked to their lipophilicity (Log P). The lipid-rich mycobacterial cell wall presents a formidable barrier to hydrophilic molecules. Consequently, SAR studies consistently demonstrate that increasing the lipophilicity of the pyrazine scaffold—via the addition of bulky alkyl groups (e.g., tert-butyl) or electron-withdrawing halogens (e.g., trifluoromethyl, chloro, fluoro)—enhances membrane permeation and subsequent biological activity[3][6]. For instance, the incorporation of a 3,5-bis-trifluoromethylphenyl group significantly increases both the Log P and the antitubercular activity of the resulting amide[3]. Conversely, excessive lipophilicity can lead to poor aqueous solubility, necessitating a delicate balance in rational drug design[7].

Quantitative Biological Activity Profiles

To facilitate comparative analysis, the following table synthesizes the quantitative biological activities of key pyrazine-2-carboxylic acid derivatives across various therapeutic targets.

CompoundTarget / AssayActivity (MIC / IC50)Ref
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acidM. tuberculosis72% inhibition[3]
Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide)Influenza A Virus (MDCK)IC50 ~0.45 µM[4]
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acidM. tuberculosis H37RvMIC = 1.56 µg/mL[2]
N4-ethyl-N1-pyrazinoyl-thiosemicarbazideM. tuberculosis H37RvIC90 = 16.87 µg/mL
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneC. albicansMIC = 3.125 µg/mL[5]

Self-Validating Experimental Protocols

To ensure scientific rigor, the evaluation of pyrazine-2-carboxylic acid derivatives must follow self-validating workflows. The following protocols detail the causality behind each experimental step, ensuring reproducibility and reliability.

Chemical Synthesis: Acyl Chloride Condensation

Objective: Synthesize pyrazine-2-carboxamides from pyrazine-2-carboxylic acid.

  • Activation: Suspend pyrazine-2-carboxylic acid in dry toluene and add an excess of thionyl chloride (SOCl₂). Reflux for 1 hour. Causality: The carboxylic acid hydroxyl group is a poor leaving group. SOCl₂ converts the acid into a highly reactive pyrazine-2-carbonyl chloride, drastically lowering the activation energy for the subsequent nucleophilic attack.

  • Amidation: Remove excess SOCl₂ in vacuo. Dissolve the crude acyl chloride in a dry solvent and add the target amine (e.g., substituted aniline) dropwise in the presence of a weak base like triethylamine[6]. Causality: Triethylamine neutralizes the HCl byproduct generated during amidation. Without this base, the HCl would protonate the nucleophilic amine, rendering it unreactive and halting the reaction[8].

  • Purification: Wash the organic layer sequentially with 5% NaHCO₃ and 5% HCl, then dry over anhydrous Na₂SO₄[8]. Causality: This dual-wash system is self-validating: NaHCO₃ deprotonates and removes unreacted starting acid into the aqueous phase, while HCl protonates and removes unreacted amine. The remaining organic layer contains only the neutral amide product[8].

In Vitro Antimycobacterial Screening (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Causality: 7H9 broth supports optimal suspension growth compared to solid Lowenstein-Jensen media, minimizing bacterial clumping and allowing for accurate optical density (OD) standardization.

  • Incubation: Dispense serial dilutions of the test compound into a 96-well plate. Add the bacterial inoculum and incubate at 37°C for 7 days. Causality:M. tuberculosis possesses a uniquely slow doubling time (15-20 hours). A 7-day incubation is mandatory to reach the exponential growth phase required to observe metabolic inhibition[2].

  • Resazurin Addition: Add resazurin dye to each well and incubate for an additional 24-48 hours. Causality: Resazurin acts as a redox indicator. Viable, metabolizing mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This translates a biological survival event into a quantifiable colorimetric readout, establishing an objective, self-validating MIC threshold[2].

Mammalian Cytotoxicity & Selectivity Index (MTT Assay)

Objective: Establish the safety profile of the synthesized derivatives.

  • Cell Seeding: Seed mammalian cells (e.g., Vero or MDCK) in 96-well plates and allow them to adhere overnight[4].

  • Treatment & MTT Cleavage: Treat cells with the test compounds for 72 hours. Add MTT reagent and incubate for 4 hours[4]. Causality: Mitochondrial reductases in living cells cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells lack this enzymatic activity, making this a direct measure of cellular viability[4].

  • Validation: Calculate the CC50 (Concentration causing 50% cytotoxicity). Determine the Selectivity Index (SI = CC50 / MIC). Causality: A potent antimicrobial is therapeutically useless if it is equally toxic to mammalian cells. An SI > 10 validates the compound as a target-specific drug candidate rather than a non-specific toxin.

Workflow Synth Chemical Synthesis Acyl Chloride Condensation Purify Purification & Characterization NMR, IR, LC-MS Synth->Purify InVitro In Vitro Screening MIC Determination (H37Rv) Purify->InVitro Tox Cytotoxicity Assay MTT on Mammalian Cells Purify->Tox SAR SAR Analysis Calculate Selectivity Index (SI) InVitro->SAR Tox->SAR

Self-validating experimental workflow for pyrazine-2-carboxylic acid derivative evaluation.

References

  • Title: Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity Source: researchgate.net URL: 3

  • Title: Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines Source: rjpbcs.com URL: 5

  • Title: Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives Source: minia.edu.eg URL: Link

  • Title: Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation Source: mdpi.com URL: 6

  • Title: Comparative Biological Activity of 6-Fluoro-pyrazine-2-carboxylic Acid Derivatives: A Guide for Researchers Source: benchchem.com URL: 4

  • Title: ULTRASOUND-MEDIATED SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZINE-2-CARBOXYLAMINO ACIDS AND DIPEPTIDES Source: ijrap.net URL: 8

  • Title: Synthesis and antimicrobial activity of pyrazine carboxamide derivatives Source: jocpr.com URL: Link

  • Title: Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids Source: nih.gov URL: 2

  • Title: Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PMC Source: nih.gov URL: 7

  • Title: Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity Source: semanticscholar.org URL: 1

Sources

Methodological & Application

Application Note: Optimized Procedure for the Ethoxylation of Chloropyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026


)

Executive Summary

This application note details the protocol for converting 3-chloropyrazine-2-carboxylic acid to 3-ethoxypyrazine-2-carboxylic acid . While direct nucleophilic substitution on the carboxylic acid is theoretically possible, it is kinetically disfavored due to the electronic deactivation caused by the carboxylate anion.[1]

Therefore, this guide presents two protocols:

  • Protocol A (The "Gold Standard"): A 3-step sequence (Esterification

    
    
    
    
    
    
    
    Hydrolysis) that ensures maximum yield, purity, and reproducibility suitable for GMP environments.[1]
  • Protocol B (Direct Method): A rapid, one-pot method using excess base, suitable for small-scale screening where yield is secondary to speed.[1]

Mechanistic Insight & Strategy

The Reactivity Challenge

The pyrazine ring is electron-deficient, making it a candidate for Nucleophilic Aromatic Substitution (


).[1][2] However, the nature of the substituent at position 2 critically dictates reactivity at position 3.[1]
  • Carboxylic Acid (

    
    ):  In the presence of sodium ethoxide (base), the acid immediately deprotonates to the carboxylate anion  (
    
    
    
    ).[1] This anion is electron-donating by induction and creates a coulombic repulsion field that repels the incoming ethoxide nucleophile (
    
    
    ), significantly raising the activation energy.[1]
  • Ester (

    
    ):  The ester group remains neutral and strongly electron-withdrawing.[1] This activates the ring, stabilizing the Meisenheimer Complex  intermediate and facilitating the displacement of the chloride.[1]
    
Reaction Pathway Diagram

The following diagram illustrates the kinetic advantage of the Ester Route (Protocol A) over the Direct Route.

G cluster_0 Protocol A: Ester Route (Activated) cluster_1 Protocol B: Direct Route (Deactivated) Start 3-Chloropyrazine-2-COOH Ester Ethyl Ester (Strongly Activated) Start->Ester SOCl2 / EtOH Salt Carboxylate Salt (Deactivated/Repulsive) Start->Salt NaOEt (1 eq) EthoxyEster 3-Ethoxy Ester Intermediate Ester->EthoxyEster NaOEt / EtOH (Fast SNAr) Product 3-Ethoxypyrazine-2-COOH EthoxyEster->Product NaOH / H2O (Hydrolysis) Salt->Product NaOEt (Excess) High Temp / Low Yield

Figure 1: Comparative reaction pathways. Protocol A utilizes the activating power of the ester group to facilitate mild substitution.[1]

Protocol A: The Ester-Intermediate Route (Recommended)[1]

Applicability: Drug development, Scale-up, GMP synthesis.[1] Target Yield: 75–85% (overall).

Phase 1: Esterification

Objective: Mask the acid to activate the ring.[1]

Reagents:

  • 3-Chloropyrazine-2-carboxylic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq) or conc.[1] 
    
    
    
    (cat.)[1]
  • Anhydrous Ethanol (Solvent/Reagent)[1]

Procedure:

  • Setup: Charge 3-chloropyrazine-2-carboxylic acid into a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Solvation: Suspend the solid in anhydrous ethanol (10 mL/g).

  • Activation: Cool to 0°C. Add

    
     dropwise over 20 minutes. Caution: Exothermic gas evolution (
    
    
    
    ,
    
    
    ).[1]
  • Reaction: Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[1] The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).[1]
  • Workup: Concentrate in vacuo to remove excess ethanol and

    
    . Dissolve residue in DCM, wash with sat.[1] 
    
    
    
    (to remove trace acid), dry over
    
    
    , and concentrate.
    • Checkpoint: Result is Ethyl 3-chloropyrazine-2-carboxylate .[1]

Phase 2: Nucleophilic Aromatic Substitution ( )

Objective: Displace Chloride with Ethoxide.[1]

Reagents:

  • Ethyl 3-chloropyrazine-2-carboxylate (from Phase 1)[1]

  • Sodium Ethoxide (NaOEt) (1.1 eq)[1]

    • Note: Use freshly prepared NaOEt (Na metal in EtOH) for best results.[1] Commercial NaOEt often contains NaOH, leading to hydrolysis side-products (3-hydroxy impurity).[1]

  • Anhydrous Ethanol (10 mL/g)[1]

Procedure:

  • Preparation of Nucleophile: In a separate flask, dissolve sodium metal (1.1 eq) in anhydrous ethanol under

    
     atmosphere to generate a clear NaOEt solution.
    
  • Addition: Cool the NaOEt solution to 0°C. Add the chloropyrazine ester (dissolved in minimal EtOH) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Critical Control: Do not reflux yet. High heat with alkoxides can cause premature hydrolysis or decarboxylation.

  • Monitoring: HPLC or TLC should show conversion of the chloro-ester to the ethoxy-ester.

  • Quench: Once complete, add a stoichiometric amount of acetic acid to neutralize the excess base if storing, OR proceed directly to Phase 3.

Phase 3: Saponification (Hydrolysis)

Objective: Reveal the carboxylic acid.[1]

Procedure:

  • Hydrolysis: To the crude reaction mixture from Phase 2, add 2.0 eq of NaOH (dissolved in minimal water).

  • Reaction: Stir at ambient temperature for 2 hours. If reaction is sluggish, heat to 40°C.

  • Workup:

    • Concentrate to remove the bulk of the ethanol.[1]

    • Dilute with water.[1][3][4][5]

    • Wash: Extract the basic aqueous layer with Ethyl Acetate (removes unreacted ester or non-acidic impurities).[1] Discard the organic layer.[1]

    • Acidification: Cool the aqueous layer to 5°C. Acidify carefully with 1N HCl to pH 2–3. The product, 3-ethoxypyrazine-2-carboxylic acid , will precipitate.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

Protocol B: Direct Dianion Substitution (Alternative)[1]

Applicability: Rapid screening, combinatorial chemistry libraries.[1] Risk: Lower yield, potential for decarboxylation.[1]

Reagents:

  • 3-Chloropyrazine-2-carboxylic acid (1.0 eq)[1]

  • Sodium Ethoxide (2.5 eq) — Excess required to form dianion.[1]

  • Anhydrous Ethanol.[1]

Procedure:

  • Dissolve Na (2.5 eq) in anhydrous ethanol.

  • Add 3-chloropyrazine-2-carboxylic acid.[1] The first equivalent of base neutralizes the acid; the solution may become heterogeneous.[1]

  • Heat to reflux (critical for this pathway) for 12–24 hours.[1] The high temperature is necessary to overcome the electronic repulsion of the carboxylate.[1]

  • Workup: Cool, evaporate ethanol, dissolve residue in water. Acidify to pH 3.[1] Extract with EtOAc.[1][4]

Analytical Controls & Troubleshooting

Data Summary Table
ParameterProtocol A (Ester)Protocol B (Direct)Note
Reagents

, NaOEt, NaOH
NaOEt (Excess)Protocol A requires more steps but uses milder conditions.
Temperature 0°C

RT
Reflux (78°C+)High heat in Protocol B risks decarboxylation.[1]
Major Impurity 3-Hydroxypyrazine-2-COOHPyrazine (Decarboxylated)Hydrolysis of Cl occurs if water is present in NaOEt.[1]
Typical Yield 80%30–50%
Troubleshooting Guide
  • Problem: Formation of 3-Hydroxypyrazine derivative.

    • Cause: Presence of water in the reaction.[3][6][7] The hydroxide ion (

      
      ) is a better nucleophile than ethoxide if solvation shells are considered, or simply competes due to concentration.[1]
      
    • Solution: Ensure ethanol is anhydrous (distilled over Mg/Iodine or molecular sieves).[1] Use fresh Na metal rather than commercial NaOEt powder.[1]

  • Problem: Low Yield / Decarboxylation.

    • Cause: Overheating the reaction mixture, especially in the presence of acid during the workup or base during the reaction.[1]

    • Solution: Keep hydrolysis temperature

      
      . Avoid prolonged reflux in Protocol B.
      

References

  • Synthesis of Alkoxypyrazines: Sato, N. (1980).[1] Comprehensive Heterocyclic Chemistry. Pergamon Press. (General reactivity of pyrazines).

  • Esterification Precedent: P. J. Lont, H. C. van der Plas.[1] "Nucleophilic substitution in the pyrazine series." Recueil des Travaux Chimiques des Pays-Bas, 92(5), 708-716.[1] [1]

  • Patent Protocol (Analogous Chemistry): "Process for preparing alkoxypyrazine derivatives." US Patent 6,291,674. (Describes the esterification-substitution route for pyrazine carboxamides/acids).

  • General

    
     Mechanism:  "Nucleophilic Aromatic Substitution." Master Organic Chemistry. 
    

Sources

Using 6-Ethoxypyrazine-2-carboxylic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-Ethoxypyrazine-2-carboxylic Acid in Coordination Polymers and Bio-Inorganic Scaffolds

Executive Summary

6-Ethoxypyrazine-2-carboxylic acid (6-OEt-PCA) represents a specialized derivative of the classic pyrazine-2-carboxylic acid (PCA) ligand. While PCA is a ubiquitous linker in Metal-Organic Frameworks (MOFs) and bio-inorganic chemistry, the introduction of the 6-ethoxy group introduces critical steric and electronic modulations.

Why use 6-OEt-PCA?

  • Solubility Modulation: The ethoxy tail significantly increases lipophilicity compared to the parent PCA, facilitating coordination in non-aqueous solvents (e.g., CHCl₃/MeOH mixtures) and improving membrane permeability for bioactive complexes.

  • Electronic Tuning: The ethoxy group acts as a strong electron-donating group (EDG) via resonance, altering the Lewis basicity of the pyrazine nitrogen and the pKa of the carboxylic acid. This is critical for tuning the triplet state energy levels in Lanthanide sensitization (antenna effect).

  • Steric Control: The substituent at the 6-position blocks specific polymeric expansion modes, often forcing the formation of discrete dimers or helical chains rather than 3D cubic grids, allowing for precise control over crystal topology.

Chemical Profile & Ligand Properties

PropertySpecificationExpert Insight
Formula C₇H₈N₂O₃--
MW 168.15 g/mol --
Coordination Modes N,O-Chelate; μ₂-BridgingForms stable 5-membered chelate rings with transition metals.
pKa (est) ~2.8 (COOH)Slightly higher than PCA due to EDG effect of ethoxy group.
Solubility DMSO, MeOH, EtOH, CHCl₃Critical: Unlike PCA, this ligand is soluble in chlorinated solvents, enabling distinct crystal growth kinetics.
Tautomerism NoneUnlike 6-hydroxypyrazine-2-carboxylic acid, the ethoxy group prevents keto-enol tautomerization, ensuring a fixed ligand geometry.

Strategic Synthesis of the Ligand

Note: Commercial availability of the specific 6-ethoxy derivative can be sporadic. High-purity ligand is essential for single-crystal growth. The following protocol describes the generation of the ligand from the 6-chloro precursor via Nucleophilic Aromatic Substitution (


).
Workflow Diagram: Ligand Preparation

LigandSynthesis Start 6-Chloropyrazine- 2-carboxylic acid Reaction Reflux (4-6h) Nucleophilic Subst. Start->Reaction Reagent NaOEt / EtOH (Freshly Prepared) Reagent->Reaction Workup Acidification (HCl) to pH 3.0 Reaction->Workup Product 6-Ethoxypyrazine- 2-carboxylic acid Workup->Product Precipitation

Figure 1: Synthesis of 6-OEt-PCA via nucleophilic aromatic substitution.

Key Protocol Steps:

  • Dissolve 6-chloropyrazine-2-carboxylic acid in absolute ethanol.

  • Add 2.2 equivalents of Sodium Ethoxide (NaOEt). Caution: The first equivalent deprotonates the acid; the second acts as the nucleophile.

  • Reflux for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

  • Cool and acidify with 1M HCl to pH 3.0. The product will precipitate.

  • Recrystallize from Ethanol/Water (1:1) to remove NaCl salts.

Application Protocol A: Hydrothermal Synthesis of Ln-MOFs

Target: Luminescent Lanthanide Frameworks (Eu³⁺, Tb³⁺). Mechanism: The 6-ethoxy group prevents water coordination to the metal center by steric crowding, reducing non-radiative quenching and enhancing quantum yield.

Materials:

  • Ln(NO₃)₃·6H₂O (Ln = Eu, Tb)

  • 6-Ethoxypyrazine-2-carboxylic acid (6-OEt-PCA)

  • NaOH (0.1 M)

  • Teflon-lined autoclave (23 mL)

Step-by-Step Procedure:

  • Ligand Solubilization: Dissolve 0.5 mmol of 6-OEt-PCA in 10 mL of distilled water. Add 0.5 mmol of NaOH dropwise.

    • Checkpoint: Ensure the solution is clear (pH ~6–7). If cloudy, slight warming (40°C) is permitted.

  • Metal Addition: Slowly add 0.5 mmol of Ln(NO₃)₃·6H₂O dissolved in 5 mL water to the ligand solution under stirring. A transient precipitate may form.

  • Hydrothermal Treatment: Transfer the suspension to a Teflon-lined autoclave. Seal and heat at 120°C for 72 hours .

    • Cooling Rate: Program the oven to cool at 5°C/hour. Slow cooling is critical for obtaining X-ray quality single crystals.

  • Harvesting: Filter the resulting block-shaped crystals. Wash with EtOH and dry in air.

Expected Outcome:

  • Structure: Typically 1D helical chains or 2D sheets. The 6-ethoxy group will protrude into the interlayer space, potentially locking the structure via weak C-H···O interactions.

Application Protocol B: Bioactive Cu(II) Complex Synthesis

Target: Small molecule complexes for anti-tubercular screening (analogous to Pyrazinamide). Mechanism: The complex acts as a lipophilic vehicle to transport the pyrazine core across the mycobacterial cell wall.

Materials:

  • Cu(OAc)₂·H₂O

  • 6-OEt-PCA

  • Methanol (HPLC Grade)

  • 2,2'-Bipyridine (optional co-ligand for stability)

Step-by-Step Procedure:

  • Solution A: Dissolve 1.0 mmol 6-OEt-PCA in 15 mL Methanol.

  • Solution B: Dissolve 0.5 mmol Cu(OAc)₂·H₂O in 10 mL Methanol.

    • Note: Using Acetate salt avoids the need for external base, as acetate acts as a proton acceptor.

  • Complexation: Add Solution B to Solution A dropwise. The solution will turn deep blue/turquoise.

  • Reflux: Heat at 60°C for 2 hours.

  • Crystallization: Allow the solution to evaporate slowly at room temperature over 3–5 days.

    • Troubleshooting: If an amorphous powder forms, re-dissolve in hot MeOH and add a few drops of DMF to slow down evaporation.

Coordination Visualization:

CoordinationMode cluster_ligand 6-OEt-PCA Ligand Metal M(II) Caption Fig 2: Primary N,O-Chelation Mode. The Ethoxy group at pos-6 sterically shields the metal center. N_Pyrazine N (Pyrazine) N_Pyrazine->Metal Coordinate Bond O_Carboxyl O (Carboxyl) O_Carboxyl->Metal Coordinate Bond Ethoxy 6-Ethoxy Group (Steric Bulk) Ethoxy->N_Pyrazine Electronic Donation

Figure 2: The primary N,O-chelation mode showing the proximity of the ethoxy group to the metal center.[1][2][3][4][5]

Characterization & Validation

To validate the successful coordination of 6-OEt-PCA, compare the spectral data of the free ligand vs. the complex.

TechniqueParameterFree Ligand (6-OEt-PCA)Metal Complex (M-L)Interpretation
FT-IR ν(C=O) asym~1710–1730 cm⁻¹~1630–1660 cm⁻¹Significant redshift indicates deprotonation and coordination of the carboxylate oxygen.
FT-IR ν(C=N) pyrazine~1580 cm⁻¹Shifted ±10–15 cm⁻¹Indicates coordination through the pyrazine nitrogen.
¹H NMR 6-Ethoxy protonsQuartet (~4.4 ppm)Broadened / ShiftedParamagnetic broadening (if Cu/Ln) or shift (Zn) confirms proximity to the metal center.
SC-XRD M-N Bond LengthN/A2.0 – 2.2 ÅDefinitive proof of chelation.

References

  • Fundamental Coordination Modes of Pyrazine Carboxylates

    • Premkumar, T., & Govindarajan, S. (2006). Supramolecular architectures and magnetic properties of coordination polymers based on pyrazinedicarboxylato ligands. Inorganic Chemistry, 45(25), 10064–10076. Link

  • Synthesis of Alkoxy-Pyrazine Derivatives

    • Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Link

  • Bioactivity of Pyrazine-Metal Complexes (TB Relevance)

    • Segura, D. F., et al. (2020). Cu(II) Complexes and Coordination Polymers with Pyridine or Pyrazine Amides. Inorganics, 8(1), 4. Link

  • Lanthanide Sensitization via Pyrazine Ligands

    • Klingele, J., et al. (2008). Metal and mixed-metal coordination polymers synthesized with pyrazine-2-carboxylate. Dalton Transactions, (43), 5823–5835. Link

  • General Protocol Grounding

    • Sigma-Aldrich. 6-Hydroxypyrazine-2-carboxylic acid (Precursor Analog) Safety & Properties. Link

Sources

Preparation of metal-organic frameworks (MOFs) using 6-Ethoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvothermal Synthesis and Framework Engineering of MOFs Using 6-Ethoxypyrazine-2-carboxylic Acid

Executive Summary

This application note provides a comprehensive, self-validating protocol for the synthesis and characterization of Metal-Organic Frameworks (MOFs) utilizing 6-ethoxypyrazine-2-carboxylic acid (CAS: 59484-64-9) as the primary organic linker. Designed for researchers in materials science and drug delivery, this guide details the mechanistic rationale behind ligand selection, step-by-step solvothermal methodologies, and the critical validation steps required to ensure framework integrity and phase purity.

Mechanistic Rationale & Ligand Design

Metal-Organic Frameworks are inorganic–organic hybrid crystalline materials constructed from metal nodes and organic linkers, celebrated for their tunable pore sizes and designable functionalities[1]. Pyrazine-2-carboxylic acid (PZCA) and its derivatives are highly versatile ligands in coordination chemistry. Literature establishes that these ligands typically coordinate 3d-transition metals (such as Cu²⁺, Co²⁺, and Zn²⁺) via the carboxylate anion and the adjacent nitrogen atom of the pyrazine ring, forming a stable N,O-type chelation[2].

The strategic use of 6-ethoxypyrazine-2-carboxylic acid introduces a critical structural modification: the ethoxy (-OCH₂CH₃) group at the 6-position.

  • Steric Hindrance: The bulky ethoxy moiety restricts rotational freedom during framework assembly, which can effectively prevent framework interpenetration—a common issue that reduces the accessible surface area in MOFs.

  • Pore Hydrophobicity: The outward-facing ethyl chains line the resulting pores, creating a highly hydrophobic microenvironment. This is particularly advantageous for the encapsulation of poorly water-soluble drug molecules or the selective adsorption of volatile organic compounds (VOCs).

Mechanism L1 6-Ethoxypyrazine-2-carboxylic acid (Protonated Ligand) L2 Controlled Deprotonation via Solvent Thermolysis L1->L2 Heat + DMF L3 Primary Coordination: N,O-Chelation to Metal Node L2->L3 Cu(II) / Zn(II) L4 Secondary Coordination: Bridging via Pyrazine N4 L3->L4 L5 3D MOF Assembly with Hydrophobic Ethoxy Pores L4->L5

Mechanistic pathway of ligand deprotonation, metal chelation, and 3D framework assembly.

Experimental Design: Solvothermal Synthesis Protocol

To achieve diffraction-quality single crystals, a solvothermal approach is employed. The causality behind the solvent choice is critical: a mixed solvent system of N,N-Dimethylformamide (DMF), ethanol, and water is used. Under solvothermal conditions (>100 °C), DMF undergoes slow thermal decomposition to yield dimethylamine. This generates a gradual pH increase, allowing for the controlled deprotonation of the carboxylic acid and preventing the rapid, amorphous precipitation of metal oxides.

Step-by-Step Methodology
  • Precursor Preparation: Dissolve 0.5 mmol (84.1 mg) of 6-ethoxypyrazine-2-carboxylic acid in 5 mL of DMF in a 20 mL glass scintillation vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Metal Solution: In a separate vial, dissolve 0.5 mmol of Copper(II) nitrate trihydrate (

    
    ) in 5 mL of an Ethanol/Water (1:1 v/v) mixture.
    
  • Homogenization: Slowly add the metal salt solution dropwise to the ligand solution under continuous magnetic stirring (400 rpm) at room temperature for 15 minutes.

  • Solvothermal Reaction: Transfer the homogenous, light-blue mixture to a 25 mL Teflon-lined stainless-steel autoclave. Seal tightly and place in a programmable muffle furnace. Heat to 120 °C at a ramp rate of 2 °C/min, and hold isothermally for 48 hours.

  • Controlled Crystallization: Cool the autoclave to room temperature at a strictly controlled rate of 5 °C/h. Causality: Rapid cooling induces thermal shock and defect formation; slow cooling is imperative for the thermodynamic growth of high-quality single crystals.

  • Harvesting: Isolate the resulting crystalline product via vacuum filtration.

Workflow A Precursor Mixing (Ligand + Cu Salt) B Solvothermal Reaction (120°C) A->B DMF/EtOH/H2O C Controlled Cooling (5°C/h) B->C 48 hours D Solvent Exchange (Activation) C->D Wash w/ EtOH E Desolvated MOF Ready for Assay D->E Vacuum 80°C

Step-by-step solvothermal workflow for the synthesis and activation of the MOF.

Framework Activation (Self-Validating Step)

A MOF is functionally useless if its pores are collapsed or blocked by unreacted reagents. The activation protocol is a self-validating system to ensure porosity:

  • Washing: Wash the crystals thoroughly with fresh DMF (3 × 10 mL) to dissolve any unreacted ligand.

  • Solvent Exchange: Immerse the crystals in absolute ethanol (15 mL). Replace the ethanol every 24 hours for 3 days. Causality: High-boiling DMF (b.p. 153 °C) trapped in the pores is exchanged with lower-boiling ethanol (b.p. 78 °C), which can be removed without exerting excessive capillary forces that cause framework collapse.

  • Desolvation: Evacuate the sample under dynamic vacuum (10⁻³ Torr) at 80 °C for 12 hours.

Quantitative Data & Expected Outcomes

Experimental ParameterValue / DescriptionRationale
Metal-to-Ligand Ratio 1:1 (Cu : 6-Ethoxypyrazine-2-carboxylic acid)Promotes 2D layer or 3D pillared architectures.
Solvent System DMF / Ethanol / H₂O (2:1:1 v/v)Balances ligand solubility and controlled deprotonation.
Reaction Temperature 120 °CProvides activation energy for reversible coordination bonds.
Cooling Rate 5 °C / hourMaximizes crystal size for Single-Crystal XRD.
Expected Yield 65 - 75% (based on Cu)Typical for optimized solvothermal MOF syntheses.

Characterization & Validation Cascade

To establish trustworthiness and verify the success of the synthesis, the following analytical cascade must be executed:

  • Fourier Transform Infrared (FTIR) Spectroscopy: Analyze the activated MOF against the free ligand. The successful formation of the complex is validated by the disappearance of the broad O-H stretching band (~3000 cm⁻¹) of the free carboxylic acid. Furthermore, the asymmetric (

    
    ) and symmetric (
    
    
    
    ) carboxylate stretches will shift, confirming direct metal-carboxylate coordination[3].
  • Powder X-Ray Diffraction (PXRD): Collect the PXRD pattern of the bulk activated powder. This must be overlaid with the simulated diffraction pattern generated from Single-Crystal X-Ray Diffraction (SCXRD) data. A match in peak positions confirms phase purity and ensures the bulk material represents the solved crystal structure.

  • Thermogravimetric Analysis (TGA): Heat the sample from 25 °C to 600 °C under an N₂ atmosphere. A properly activated MOF will show minimal weight loss below 200 °C (confirming successful solvent removal during activation), followed by a sharp weight loss step above 250–300 °C, corresponding to the thermal degradation of the 6-ethoxypyrazine framework.

References

1.3 - ResearchGate 2.2 - ResearchGate 3.1 - MDPI

Sources

HPLC method development for detecting 6-Ethoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for 6-Ethoxypyrazine-2-carboxylic Acid

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a precise and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-Ethoxypyrazine-2-carboxylic acid. As a crucial intermediate or potential impurity in pharmaceutical manufacturing, a reliable analytical method is paramount for quality control and regulatory compliance. This guide details a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform initial parameter selection. It covers the rationale behind column and mobile phase selection, optimization of chromatographic conditions, and the implementation of a Photodiode Array (PDA) detector for enhanced specificity. The application note culminates in a detailed protocol for method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.

Introduction and Analyte Characterization

6-Ethoxypyrazine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrazine ring, a carboxylic acid functional group, and an ethoxy group. Its structure suggests it is a polar and ionizable molecule, presenting specific challenges for chromatographic analysis. The carboxylic acid moiety (an acidic proton) makes the molecule's retention and peak shape highly sensitive to the mobile phase pH.[1] Effective method development must therefore focus on controlling the ionization state of the analyte to ensure reproducible and symmetrical peaks.

Based on the structure, the primary challenges include:

  • Poor retention on traditional C18 columns under highly aqueous mobile phase conditions.

  • Peak tailing and shifting retention times if the mobile phase pH is not adequately controlled near the analyte's pKa.

  • Ensuring specificity in the presence of structurally similar impurities or degradation products.

A reversed-phase HPLC method is the most suitable approach, as it effectively separates compounds based on hydrophobicity.[2] By manipulating the mobile phase pH, we can suppress the ionization of the carboxylic acid group, rendering the molecule more non-polar and increasing its retention on a hydrophobic stationary phase.[3][4]

HPLC Method Development Strategy

A systematic approach to method development ensures a robust and reliable final method. The workflow involves a logical progression from initial screening to final optimization and validation.

Method_Development_Workflow cluster_start Phase 1: Foundation cluster_dev Phase 2: Development & Optimization cluster_final Phase 3: Finalization Analyte Analyte Characterization (pKa, UVλmax, Polarity) MethodGoals Define Method Goals (Assay, Impurity, etc.) Analyte->MethodGoals Col_Select Column Screening (C18, Phenyl, Polar-Embedded) MethodGoals->Col_Select MP_Select Mobile Phase Screening (ACN vs MeOH, pH Scouting) Col_Select->MP_Select Optimization Fine-Tune Parameters (Gradient, Flow Rate, Temp.) MP_Select->Optimization FinalMethod Optimized Method Optimization->FinalMethod Validation Method Validation (ICH Q2) (Accuracy, Precision, Linearity...) FinalMethod->Validation SOP Implement for Routine Use Validation->SOP

Caption: HPLC Method Development and Validation Workflow.

Column Selection: The Key to Selectivity

The choice of stationary phase has the greatest impact on chromatographic selectivity.[4] For a polar analyte like 6-Ethoxypyrazine-2-carboxylic acid, several column chemistries should be considered.

  • Standard C18: A general-purpose column that provides good hydrophobic retention. It is the ideal starting point for most reversed-phase methods.[5]

  • Polar-Embedded C18: These columns contain a polar group (e.g., amide) embedded within the alkyl chain. This modification enhances the retention of polar compounds and provides alternative selectivity.[6][7]

  • Phenyl-Hexyl: This phase offers π-π interactions with aromatic analytes, which can be beneficial for separating compounds with ring structures, providing a different selectivity mechanism compared to alkyl phases.[2]

Table 1: Exemplary Column Screening Results

Column Chemistry Mobile Phase* Retention Time (min) Tailing Factor Theoretical Plates Rationale
Standard C18 (4.6x150mm, 5µm) A 3.5 1.8 4500 Poor peak shape, potential silanol interactions.
Polar-Embedded C18 (4.6x150mm, 5µm) A 5.2 1.1 9800 Excellent peak shape and good retention.
Phenyl-Hexyl (4.6x150mm, 5µm) A 4.8 1.3 8500 Good retention, slight peak tailing.

*Mobile Phase A: 40:60 Acetonitrile:20mM Potassium Phosphate (pH 2.5)

Based on this screening, the Polar-Embedded C18 column is selected for further optimization due to its superior peak symmetry and efficiency for this polar acidic analyte.

Mobile Phase Optimization

2.2.1. pH Control and Buffer Selection Controlling the mobile phase pH is the most critical factor for achieving reproducible results for an ionizable compound.[1] To ensure the carboxylic acid group is protonated (non-ionized), the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa. The pKa of the similar pyrazine-2-carboxylic acid is approximately 2.9, so a target pH of ≤ 2.5 is a logical starting point.[3][4]

A buffer is essential to resist pH changes upon sample injection.[8] A phosphate or formate buffer is suitable for this pH range. For LC-MS compatibility, a volatile buffer like formic acid (0.1%) would be preferred.

2.2.2. Organic Modifier and Gradient Elution Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[9] They offer different selectivities and should be screened. ACN often provides sharper peaks and lower viscosity. A gradient elution, starting with a lower percentage of organic modifier and ramping up, is recommended to ensure elution of any less polar impurities and to clean the column after each injection.

Detector Settings: Wavelength Selection

A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended.[10][11] This type of detector acquires the full UV-Vis spectrum for the analyte, which serves two key purposes:

  • Wavelength Optimization: The wavelength of maximum absorbance (λmax) can be identified to achieve the highest sensitivity.

  • Peak Purity Analysis: The detector can assess the spectral homogeneity across a peak, providing confidence that the peak corresponds to a single component.[12][13]

The UV spectrum of the analyte standard should be acquired, and the λmax should be selected for quantification. For pyrazine derivatives, strong absorbance is typically expected in the 250-300 nm range.

Optimized HPLC Method & System Parameters

The following table summarizes the final optimized method parameters derived from the development process.

Table 2: Final Optimized HPLC Conditions | Parameter | Condition | | :--- | :--- | | Instrument | HPLC System with Gradient Pump, Autosampler, and PDA/DAD Detector | | Column | Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 15.0 | 70 | | | 17.0 | 95 | | | 19.0 | 95 | | | 19.1 | 10 | | | 25.0 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detector | PDA/DAD, Detection at 275 nm (λmax) | | Injection Volume | 10 µL | | Sample Diluent | 50:50 Water:Acetonitrile | | Run Time | 25 minutes |

Sample Preparation Protocol

Accurate sample preparation is crucial for reliable results.[5][14]

For Drug Substance (Assay)
  • Accurately weigh approximately 25 mg of 6-Ethoxypyrazine-2-carboxylic acid into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (50:50 Water:Acetonitrile) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to volume with the diluent and mix thoroughly. This is the stock solution (~500 µg/mL).

  • Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent and mix thoroughly to obtain a final concentration of ~50 µg/mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

For Biological Matrix (e.g., Plasma)

For complex matrices, an extraction step is necessary to remove interferences.[15] Protein precipitation is a common and effective technique.

  • Pipette 500 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the sample diluent.

  • Transfer to an HPLC vial with a micro-insert for analysis.

Method Validation Protocol

The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[16][17][18]

Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ Validation->Limits Robustness Robustness (Varied Parameters) Validation->Robustness

Sources

Application Note: Decarboxylation Pathways of 6-Ethoxypyrazine-2-carboxylic Acid

[1]

Executive Summary

6-Ethoxypyrazine-2-carboxylic acid is a pivotal intermediate in the synthesis of antitubercular agents and kinase inhibitors.[1] However, the electron-deficient pyrazine core renders the C-2 carboxyl group susceptible to decarboxylation , particularly under acidic or thermal stress.[2] This guide elucidates the mechanistic pathways of this transformation and provides two distinct protocols: one for driving decarboxylation (to access 2-ethoxypyrazine) and one for preventing it (to preserve the carboxylic acid for coupling).

Mechanistic Pathways

Understanding the "why" allows for precise control. The decarboxylation of pyrazine-2-carboxylic acids generally proceeds via two primary mechanisms depending on the conditions: Thermal/Zwitterionic and Radical/Oxidative .

Pathway A: Thermal Protodecarboxylation (Ionic)

In protic media or at high temperatures, the reaction proceeds via a Hammick-type mechanism.[1][2]

  • Protonation: The pyrazine nitrogen (N-1 or N-4) is protonated. The 6-ethoxy group (an Electron Donating Group via resonance) increases the basicity of the ring nitrogens compared to the 6-halo analogs, facilitating this step.

  • Zwitterion Formation: The carboxyl group deprotonates to form a carboxylate.

  • CO₂ Extrusion: This is the rate-determining step. The carboxylate leaves, generating an ylide-like intermediate.[2]

  • Proton Transfer: The ring carbon is protonated to yield the neutral decarboxylated product.

Pathway B: Radical Decarboxylation (Minisci-Type)

Under oxidative conditions (e.g., presence of persulfates or Ag(I) catalysts), the mechanism shifts to a radical pathway.[1][2]

  • Oxidation: The carboxylate is oxidized (often by Ag(II) or sulfate radicals) to a carboxyl radical.

  • Homolysis: Rapid loss of CO₂ generates a pyrazinyl radical.

  • Hydrogen Abstraction: The radical abstracts a hydrogen atom from the solvent or substrate.

Pathway Visualization

The following diagram illustrates the bifurcation between the thermal stability limit and the radical degradation pathway.

DecarboxylationPathwaysFigure 1: Ionic vs. Radical Decarboxylation Pathways for Pyrazine Derivatives.Start6-Ethoxypyrazine-2-carboxylic AcidZwitterionZwitterionic Intermediate(NH+ / COO-)Start->ZwitterionHeat / Acid (pH < 3)RadicalPyrazinyl Radical(C-2•)Start->RadicalAg(I) / S2O8(2-)Oxidative DecarboxylationProduct2-Ethoxypyrazine(Decarboxylated)Zwitterion->Product-CO2 (Rate Limiting)Radical->ProductH-Abstraction

Experimental Protocols

Protocol A: Controlled Synthesis of 2-Ethoxypyrazine

Objective: Efficient removal of the carboxyl group to synthesize the core scaffold. Mechanism: Copper-catalyzed protodecarboxylation.[1][3]

Reagents:

  • Substrate: 6-Ethoxypyrazine-2-carboxylic acid (1.0 equiv)

  • Catalyst: Copper(I) Oxide (Cu₂O) (0.1 equiv)[2]

  • Ligand/Solvent: 1,10-Phenanthroline (0.1 equiv) in NMP (N-Methyl-2-pyrrolidone) or Quinoline.[2]

  • Temperature: 160 °C.

Step-by-Step Procedure:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the substrate in NMP (0.5 M concentration).[1][2]

  • Catalyst Addition: Add Cu₂O (10 mol%) and 1,10-Phenanthroline (10 mol%). Note: The ligand stabilizes the Cu species and prevents aggregation.

  • Degassing: Sparge the solution with Argon for 15 minutes. Critical: Oxygen can induce oxidative side reactions or radical coupling.

  • Reaction: Heat the mixture to 160 °C. Monitor CO₂ evolution (bubbler). Reaction is typically complete in 4–6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with 1M HCl (to remove copper/ligand) and brine.[2]

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Visual: The reaction mixture should turn dark brown/green but remain homogeneous. Precipitates indicate catalyst crash-out.

  • TLC: The starting material (polar acid) will stay at the baseline; the product (non-polar) will move significantly higher (Rf ~ 0.6 in 30% EtOAc/Hex).[2]

Protocol B: Stability & Prevention (Storage/Coupling)

Objective: Prevent decarboxylation during amide coupling or storage. Mechanism: Suppression of zwitterion formation.

Key Principles:

  • Avoid Acidic pH: Protonation of the ring nitrogen accelerates decarboxylation. Keep pH > 4.[4]

  • Temperature Control: Do not exceed 60 °C during drying or reaction.

  • Activation Strategy: Use "Yamaguchi Esterification" or T3P (Propylphosphonic anhydride) instead of acid chlorides (SOCl₂), as the latter generates HCl which catalyzes decarboxylation.[1][2]

Recommended Coupling Procedure (T3P Method):

  • Dissolution: Dissolve 6-Ethoxypyrazine-2-carboxylic acid in EtOAc or DMF.

  • Base Addition: Add DIPEA (3.0 equiv). Critical: Ensure the solution is basic before adding the coupling reagent.

  • Coupling: Add the amine (1.1 equiv) followed by T3P (50% in EtOAc, 1.5 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

  • Result: High yield of amide with <1% decarboxylated byproduct.

Analytical Data & Troubleshooting

Stability Profile

The following table summarizes the stability of 6-Ethoxypyrazine-2-carboxylic acid under stress conditions (determined via HPLC).

ConditionDurationTemperature% RemainingMajor Degradant
0.1 M HCl 24 hrs60 °C82%2-Ethoxypyrazine (Decarbox.)[1][2]
0.1 M NaOH 24 hrs60 °C98%None (Stable as carboxylate)
H₂O (Neutral) 7 days25 °C99%None
Oxidative (H₂O₂) 4 hrs25 °C90%N-Oxide / Radical byproducts
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Unexpected Decarboxylation during coupling Localized acidityUse a weaker coupling agent (EDC/HOBt) or ensure excess base (DIPEA) is present before activation.[1][2]
Low Yield in Protocol A Catalyst poisoning or oxidationEnsure rigorous degassing (Argon). Switch solvent to Quinoline (higher bp, basic).
Product contains 6-Hydroxypyrazine Hydrolysis of Ethoxy groupAvoid strong aqueous acids (e.g., HBr, conc HCl).[1][2] The ethoxy ether linkage is acid-sensitive.

References

  • Minisci Reaction Mechanism: Minisci reaction - Wikipedia. Retrieved from .[2]

  • Protodecarboxylation of Heterocycles: Lu, P., et al. (2009).[1][2][5] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters. Retrieved from .[1][2]

  • Pyrazine Synthesis & Stability: BenchChem Technical Support. Stability issues of 6-Fluoro-pyrazine-2-carboxylic acid in solution. Retrieved from .[1][2]

  • Amide Coupling of Pyrazines: Hareesh, H.N., et al. (2015).[1][2] Synthesis... of Novel Pyrazine 2-Carboxylic Acid Derivatives. RJPBCS. Retrieved from .[2]

  • Thermal Decarboxylation: Decarboxylation | Carboxylic acids and derivatives. Khan Academy.[6] Retrieved from .[1][2]

  • Yamaguchi Esterification for Pyrazines: Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Retrieved from .

Synthesis of antitubercular agents from 6-Ethoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Antitubercular Agents from 6-Ethoxypyrazine-2-carboxylic acid

Abstract

This technical guide details the synthetic protocols and biological evaluation strategies for developing antitubercular agents derived from 6-ethoxypyrazine-2-carboxylic acid . Targeting the multidrug-resistant Mycobacterium tuberculosis (Mtb) landscape, this guide focuses on the structural modification of the pyrazine scaffold—specifically the bioisosteric replacement of the C6 position—to enhance lipophilicity and cell wall penetration. We provide a validated workflow for the synthesis of 6-ethoxy-N-substituted-pyrazine-2-carboxamides , including reaction optimization, characterization, and in vitro MIC determination via the Resazurin Microtiter Assay (REMA).

Introduction & Scientific Rationale

The Clinical Challenge: Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy, unique for its sterilizing activity against semi-dormant bacilli in acidic phagosomes. However, resistance to PZA (often via pncA mutations) is rising.

The Chemical Strategy: The pyrazine nucleus offers specific sites for modification.[1][2] While PZA itself is a prodrug requiring activation by the bacterial enzyme pyrazinamidase (PZase) into pyrazinoic acid (POA), highly lipophilic analogs can often bypass this activation requirement or exhibit alternative mechanisms of action (e.g., direct FAS-I inhibition).

Why 6-Ethoxypyrazine-2-carboxylic acid?

  • Electronic Effects: The 6-ethoxy group is an electron-donating group (EDG) via resonance, which alters the pKa of the carboxylic acid and the electron density of the pyrazine ring compared to the electron-withdrawing 6-chloro analogs.

  • Lipophilicity: The ethoxy chain increases the partition coefficient (LogP), facilitating passive diffusion across the waxy mycolic acid layer of the mycobacterial cell wall.

  • Binding Affinity: Alkoxy substitutions at the C6 position have been shown in SAR studies to modulate binding affinity to ribosomal targets (RpsA) or fatty acid synthase (FAS-I) complexes.

Strategic Reaction Engineering

The synthesis of high-purity antitubercular agents from 6-ethoxypyrazine-2-carboxylic acid generally proceeds via two primary pathways: Acid Chloride Activation (Method A) or Coupling Agent Activation (Method B).

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 6-Ethoxypyrazine- 2-carboxylic acid Activation Activation Step Start->Activation Int_Chloride Acid Chloride Intermediate Activation->Int_Chloride SOCl2, Reflux Int_ActiveEst Activated Ester (HATU/HOBt) Activation->Int_ActiveEst HATU, DIPEA, DMF Coupling Nucleophilic Acylation (R-NH2) Int_Chloride->Coupling + Amine, Et3N Int_ActiveEst->Coupling + Amine Product 6-Ethoxy-N-substituted pyrazine-2-carboxamide Coupling->Product Purification

Caption: Dual-pathway synthetic strategy for generating carboxamide libraries from the parent acid.

Experimental Protocols

Method A: Acid Chloride Route (Scalable & Cost-Effective)

Best for: Non-sensitive aromatic amines and large-scale synthesis.

Reagents:

  • 6-Ethoxypyrazine-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (5.0 eq)
    
  • Catalytic DMF (2-3 drops)

  • Anhydrous Toluene or DCM

  • Target Amine (1.1 eq)

  • Triethylamine (

    
    ) or Pyridine (1.5 eq)
    

Step-by-Step Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and

    
     guard tube, dissolve 6-ethoxypyrazine-2-carboxylic acid (5 mmol) in anhydrous toluene (20 mL).
    
  • Chlorination: Add thionyl chloride (25 mmol) dropwise, followed by catalytic DMF. Reflux the mixture for 2–3 hours.

    • Checkpoint: Monitor reaction completion by the cessation of HCl gas evolution or by quenching a mini-aliquot with methanol and checking by TLC (formation of methyl ester).

  • Evaporation: Evaporate the solvent and excess

    
     under reduced pressure. Co-evaporate with dry toluene (
    
    
    
    mL) to remove traces of thionyl chloride. The residue (crude acid chloride) is moisture-sensitive; use immediately.
  • Coupling: Dissolve the crude acid chloride in dry DCM (15 mL). Cool to 0°C in an ice bath.

  • Addition: Add a solution of the Target Amine (5.5 mmol) and

    
     (7.5 mmol) in DCM (10 mL) dropwise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Work-up: Wash the organic layer with 5%

    
     (to remove unreacted acid), 1M HCl (to remove unreacted amine), and Brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane:EtOAc gradient).

Method B: HATU-Mediated Coupling (High Precision)

Best for: Valuable amines, chiral amines, or substrates sensitive to acidic conditions.

Reagents:

  • 6-Ethoxypyrazine-2-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF

  • Target Amine (1.1 eq)

Step-by-Step Protocol:

  • Activation: Dissolve 6-ethoxypyrazine-2-carboxylic acid (1 mmol) in anhydrous DMF (5 mL). Add DIPEA (2 mmol) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.2 mmol) and stir at room temperature for 15–30 minutes to form the activated O-azabenzotriazole ester.

  • Coupling: Add the Target Amine (1.1 mmol) in one portion.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Work-up: Dilute the reaction mixture with ice-cold water (30 mL). A precipitate often forms.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (

      
       mL), wash with 5% LiCl solution (to remove DMF), dry, and concentrate.
      

Characterization Standards

To ensure scientific integrity, the synthesized compounds must meet the following criteria:

TechniqueExpected Signal / ObservationDiagnostic Value

NMR
(DMSO-

)

1.3-1.4 (t, 3H,

),

4.4-4.5 (q, 2H,

),

8.2 & 8.8 (s, Pyrazine H),

9-10 (s, Amide NH)
Confirms the 6-ethoxy group integrity and amide bond formation.
IR Spectroscopy 1660–1690

(Amide C=O stretch), 3200–3400

(NH stretch)
Verifies functional group conversion (Acid COOH

Amide CONH).
Mass Spectrometry

or

peak matching theoretical mass.
Confirms molecular weight and purity.

Biological Evaluation: REMA Protocol

The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening of antitubercular compounds.

Assay Conditions:

  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with OADC enrichment.

  • Control: Isoniazid (INH) or Rifampicin (RIF).

Protocol:

  • Preparation: Prepare stock solutions of synthesized compounds in DMSO (typically 10 mg/mL).

  • Dilution: Perform serial two-fold dilutions in 96-well plates (final concentration range: 100

    
     to 0.19 
    
    
    
    ).
  • Inoculation: Add

    
     of Mtb inoculum (adjusted to McFarland 1.0 and diluted 1:20) to each well.
    
  • Incubation: Incubate plates at 37°C for 7 days.

  • Development: Add

    
     of 0.01% Resazurin solution (blue). Incubate for an additional 24 hours.
    
  • Readout:

    • Blue Color: No bacterial growth (Active compound).

    • Pink Color: Bacterial growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Structure-Activity Relationship (SAR) Logic

Understanding the pharmacophore is critical for optimization.

SAR_Logic Center Pyrazine Core Pos2 Position 2 (C=O) Essential for H-bonding Prodrug activation site Center->Pos2 Pos6 Position 6 (Ethoxy) Lipophilicity (LogP) Membrane Permeability Center->Pos6 AmideN Amide Nitrogen (NH-R) Side Chain (R): Determines Specificity (Aryl > Alkyl often) Center->AmideN Increased Cell Wall Penetration Increased Cell Wall Penetration Pos6->Increased Cell Wall Penetration Target Binding (FAS-I / RpsA) Target Binding (FAS-I / RpsA) AmideN->Target Binding (FAS-I / RpsA)

Caption: SAR Map highlighting the functional roles of the 6-ethoxy scaffold components.

Expert Tips & Troubleshooting

  • Moisture Sensitivity: The acid chloride of pyrazine derivatives is highly susceptible to hydrolysis. Always use fresh thionyl chloride and dry solvents. If the yield is low, switch to the HATU method.

  • Regioselectivity: If synthesizing the starting material from 2,6-dichloropyrazine, ensure careful control of stoichiometry to avoid disubstitution.

  • Solubility: 6-ethoxy derivatives are more lipophilic than PZA. If the compound precipitates in the aqueous REMA media, use a higher concentration of Tyloxapol or Tween-80 (up to 0.05%) to ensure dispersion.

References

  • Doležal, M., et al. (2008).[1] "Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry Letters, 18(9), 2929-2933.

  • Zitko, J., et al. (2012). "Design, synthesis and antimycobacterial activity of N-benzylpyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry, 20(2), 790-798.

  • Servusová, B., et al. (2013).[2] "Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry Letters, 23(11), 3589-3591.

  • Palomino, J.C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722.

  • Foks, H., et al. (1976). "Studies on pyrazine derivatives. Part V. Synthesis and tuberculostatic activity of some 6-(beta-aminoethoxy)-pyrazine-2-carboxylic acid derivatives."[3] Polish Journal of Pharmacology and Pharmacy, 28(2), 179-185.

Sources

Application Notes & Protocols: High-Purity Crystallization of 6-Ethoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

6-Ethoxypyrazine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry. As a derivative of pyrazine-2-carboxylic acid, it holds potential for the development of novel therapeutics, particularly in the realm of antiviral and antimycobacterial agents.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Residual impurities, such as starting materials, byproducts, or degradation products, can impact the API's stability, and toxicological profile, and can lead to unforeseen side effects.

This guide provides a comprehensive overview of crystallization techniques tailored for obtaining high-purity 6-Ethoxypyrazine-2-carboxylic acid. We will delve into the scientific principles underpinning these methods and offer detailed, field-proven protocols for their successful implementation.

Physicochemical Profile and Impurity Considerations

Table 1: Physicochemical Properties of 6-Ethoxypyrazine-2-carboxylic Acid and its Analogs

Property6-Ethoxypyrazine-2-carboxylic acid (Predicted)6-Methoxypyrazine-2-carboxylic acidPyrazine-2-carboxylic acid
Molecular Formula C₇H₈N₂O₃C₆H₆N₂O₃[3]C₅H₄N₂O₂[4]
Molecular Weight 168.15 g/mol 154.12 g/mol [3]124.10 g/mol [4]
Melting Point Expected to be a solid at room temperature176-181 °C[3]~225 °C (decomposes)[5]
Solubility Expected to be soluble in polar organic solvents and sparingly soluble in non-polar solvents.[4]Soluble in polar organic solvents.Soluble in water and polar organic solvents like ethanol and acetone; low solubility in non-polar solvents like hexane.[4]

The presence of the carboxylic acid group suggests that 6-Ethoxypyrazine-2-carboxylic acid will exhibit good solubility in polar organic solvents.[4] The ethoxy group, being slightly more lipophilic than a methoxy group, may confer slightly better solubility in less polar organic solvents compared to its methoxy analog.

Potential Impurities:

Based on common synthetic routes for pyrazine derivatives, potential impurities may include:

  • Unreacted starting materials: Such as substituted 2-aminopyrazines.

  • Byproducts from side reactions: Including isomers or over-alkylated products.

  • Reagents and catalysts: From the synthesis and workup steps.

  • Degradation products: Resulting from exposure to harsh conditions.

Crystallization: A Powerful Purification Technique

Crystallization is a highly effective method for purifying solid organic compounds.[6] It relies on the principle of differential solubility: the desired compound and its impurities have different solubilities in a chosen solvent system at varying temperatures.[6] By carefully manipulating these conditions, the target compound can be selectively crystallized out of the solution, leaving the impurities behind in the mother liquor.

Decision-Making Workflow for Crystallization Method Selection

The choice of the optimal crystallization method is crucial for achieving high purity and yield. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

Crystallization_Workflow start Crude 6-Ethoxypyrazine-2-carboxylic acid solubility_screen Solubility Screening in Various Solvents start->solubility_screen find_single_solvent Good solubility in hot solvent, poor in cold? solubility_screen->find_single_solvent Test single solvents find_solvent_pair Soluble in solvent A, insoluble in solvent B? find_single_solvent->find_solvent_pair No cooling_crystallization Cooling Crystallization find_single_solvent->cooling_crystallization Yes antisolvent_crystallization Antisolvent Crystallization find_solvent_pair->antisolvent_crystallization Yes no_suitable_solvent No suitable solvent system found find_solvent_pair->no_suitable_solvent No evaporation Slow Evaporation no_suitable_solvent->evaporation column_chromatography Consider Column Chromatography no_suitable_solvent->column_chromatography

Caption: Decision workflow for selecting a crystallization method.

Detailed Crystallization Protocols

Here, we provide step-by-step protocols for three common and effective crystallization techniques suitable for 6-Ethoxypyrazine-2-carboxylic acid.

Protocol 1: Cooling Crystallization

This is the most common recrystallization technique and is ideal when a solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.[7]

Principle: The crude solid is dissolved in a minimal amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

Step-by-Step Protocol:

  • Solvent Selection:

    • Place a small amount of the crude 6-Ethoxypyrazine-2-carboxylic acid in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and water) to each tube.

    • Observe the solubility at room temperature. An ideal solvent will show low solubility.

    • Gently heat the test tubes. A good solvent will fully dissolve the compound at an elevated temperature.

    • Allow the solutions to cool. The formation of crystals upon cooling indicates a promising solvent.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional but Recommended):

    • If the hot solution contains insoluble impurities, perform a hot gravity filtration to remove them. This prevents them from being incorporated into the final crystals.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the growth of larger, purer crystals.[6]

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Antisolvent Crystallization

This method is useful when the compound is highly soluble in one solvent but poorly soluble in another, and both solvents are miscible.[7]

Principle: The crude compound is dissolved in a "good" solvent. An "antisolvent" (in which the compound is insoluble) is then added, causing the compound to precipitate out of the solution as crystals.

Step-by-Step Protocol:

  • Solvent System Selection:

    • Identify a "good" solvent that readily dissolves the compound at room temperature (e.g., acetone, ethanol).

    • Identify an "antisolvent" in which the compound is poorly soluble (e.g., water, hexane). The two solvents must be miscible.

  • Dissolution:

    • Dissolve the crude compound in the minimum amount of the "good" solvent.

  • Addition of Antisolvent:

    • Slowly add the antisolvent dropwise to the solution while stirring.

    • Continue adding the antisolvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization:

    • Allow the mixture to stand at room temperature. Crystals should form over time.

    • The mixture can be cooled in an ice bath to improve the yield.

  • Isolation, Washing, and Drying:

    • Follow the same procedure as for cooling crystallization (steps 5 and 6).

Protocol 3: Slow Evaporation

This technique is often used for growing high-quality single crystals for X-ray crystallography but can also be adapted for bulk purification.[8]

Principle: The compound is dissolved in a solvent, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the compound increases, leading to supersaturation and crystal growth.[8]

Step-by-Step Protocol:

  • Solvent Selection:

    • Choose a solvent in which the compound is soluble and that has a relatively low boiling point for easy evaporation (e.g., dichloromethane, ethyl acetate).[8]

  • Preparation:

    • Prepare a nearly saturated solution of the compound.

    • Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust particles that could act as nucleation sites.[8]

  • Evaporation:

    • Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation.[8]

    • Place the vial in a vibration-free environment at a constant temperature.

  • Isolation and Drying:

    • Once a sufficient amount of crystals have formed, decant the remaining solvent.

    • The crystals can be gently washed with a small amount of a solvent in which they are poorly soluble and then dried.

Purity Assessment

After crystallization, it is essential to assess the purity of the obtained 6-Ethoxypyrazine-2-carboxylic acid. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the compound and detecting any remaining impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity. Impurities tend to broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual impurities.

Troubleshooting Common Crystallization Problems

Table 2: Troubleshooting Guide for Crystallization

ProblemPossible CauseSuggested Solution
No crystals form upon cooling Solution is not saturated; compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration; try a different solvent or an antisolvent.
Oiling out The solution is supersaturated, or the cooling rate is too fast.Reheat the solution and add a small amount of additional solvent; allow for slower cooling.
Formation of very small crystals Nucleation rate is too high.Decrease the concentration; cool the solution more slowly.[8]
Low recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Use less solvent initially; cool the solution for a longer period or to a lower temperature.

Conclusion

The crystallization techniques outlined in this guide provide a robust framework for the purification of 6-Ethoxypyrazine-2-carboxylic acid. By systematically applying these protocols and carefully considering the physicochemical properties of the compound, researchers can achieve the high purity required for successful drug development and other scientific applications.

References

  • Google Patents (2016). Oxidation and crystallization process for aromatic carboxylic acid production. US9233905B2.
  • Patsnap Eureka (2009). Crystal pelleting and purifying method of aromatic carboxylic acid products. Available at: [Link]

  • LookChem (Date not available). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Google Patents (2009). Crystallization, granulation and purification method of aromatic carboxylic acid anhydride products. CN100506778C.
  • IUCr Journals (2014). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. Available at: [Link]

  • Chemistry LibreTexts (2023). Recrystallization. Available at: [Link]

  • The Good Scents Company (Date not available). 2-pyrazine carboxylic acid. Available at: [Link]

  • University of Victoria (Date not available). Recrystallization. Available at: [Link]

  • ResearchGate (2023). How can I obtain good crystals of heterocyclic organic compounds?. Available at: [Link]

  • Solubility of Things (Date not available). Pyrazine-2-carboxylic acid. Available at: [Link]

  • Kuujia (2024). Cas no 24005-61-6 (6-Methoxypyrazine-2-carboxylic acid). Available at: [Link]

  • Matrix Fine Chemicals (Date not available). 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID. Available at: [Link]

  • Heterocycles (2006). STUDIES ON PYRAZINE DERIVATIVES. XLIX. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE DER. Available at: [Link]

  • Google Patents (2021). Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. CN113135862A.
  • IOP Conference Series: Materials Science and Engineering (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Available at: [Link]

  • Molecules (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available at: [Link]

  • Chemistry LibreTexts (Date not available). Physical Properties of Carboxylic Acids. Available at: [Link]

  • PubChem (Date not available). 6-Methylpyrazine-2-carboxylic acid. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 6-Ethoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

This guide addresses the synthesis of 6-Ethoxypyrazine-2-carboxylic acid , a critical pharmacophore in medicinal chemistry. The most robust synthetic route involves the Nucleophilic Aromatic Substitution (SNAr) of a 6-halo-pyrazine precursor (typically methyl 6-chloropyrazine-2-carboxylate) followed by ester hydrolysis.

The Central Challenge: Pyrazine rings are electron-deficient, facilitating SNAr, but they are also prone to hydrolysis and decarboxylation under forcing conditions. High yields depend on balancing reactivity (driving the substitution) against stability (preventing ring degradation).

Core Reaction Scheme

The transformation relies on the activation of the C-6 position by the ortho-nitrogen (N1) and the electron-withdrawing ester group at C-2.

ReactionScheme SM Methyl 6-chloropyrazine- 2-carboxylate Inter Meisenheimer Complex SM->Inter Nucleophilic Attack Side_OH Impurity A: 6-Hydroxy derivative (Hydrolysis) SM->Side_OH H₂O present (Competition) Reagent NaOEt / EtOH (Anhydrous) Reagent->SM Prod_Ester Methyl 6-ethoxypyrazine- 2-carboxylate Inter->Prod_Ester -Cl⁻ (Aromatization) Final_Prod 6-Ethoxypyrazine- 2-carboxylic acid Prod_Ester->Final_Prod Hydrolysis (LiOH/NaOH) + Acidification Side_Decarb Impurity B: Decarboxylated Pyrazine Final_Prod->Side_Decarb High T / Strong Acid

Figure 1: Reaction pathway highlighting the SNAr mechanism and critical impurity diversions.

Critical Process Parameters (CPPs) & Troubleshooting

Module A: The SNAr Step (Ethoxylation)

User Question: I am getting low conversion (40-50%) and a significant amount of the 6-hydroxy impurity. Increasing the temperature only increased the impurity. Why?

Technical Insight: This is a classic "Water vs. Ethoxide" competition. The chloride at position 6 is highly activated. If your solvent (Ethanol) contains even trace moisture, the hydroxide ion (generated from equilibrium with ethoxide) acts as a competitive nucleophile. Since hydroxide is often a better nucleophile than ethoxide in these systems, you form the 6-hydroxy-pyrazine-2-carboxylate (inactive dead-end).

Protocol Optimization:

  • Solvent Integrity: Use absolute ethanol (<0.05% water). Do not use technical grade ethanol without drying.

  • Reagent Quality: Commercial Sodium Ethoxide (21% in EtOH) often absorbs moisture upon storage. Best Practice: Generate NaOEt in situ by dissolving sodium metal in absolute ethanol under N2.

  • Temperature Control: The reaction is exothermic. Maintain 0–5°C during addition, then warm to RT. Reflux is rarely needed for the chloro-derivative and promotes side reactions.

Diagnostic Table: SNAr Failure Modes

SymptomProbable CauseCorrective Action
SM Remains Unreacted Inactive Base / Old ReagentTitrate NaOEt or prepare fresh from Na metal.
High "Hydroxy" Impurity Wet Solvent / AtmosphereUse molecular sieves (3Å); install drying tube; switch to N2 blanket.
Darkening / Tarry Mixture Thermal DegradationReduce reaction temperature; ensure slow addition of base.
Module B: Hydrolysis & Workup (The Isolation Challenge)

User Question: The ester hydrolysis went fine, but upon acidification, I cannot recover the product. The aqueous layer retains the compound even after multiple DCM extractions.

Technical Insight: Pyrazine-2-carboxylic acids are amphoteric . They contain a basic nitrogen (pyrazine ring) and an acidic carboxyl group.

  • At low pH (<1): The molecule is protonated (Cationic form: Pyrazine-H+-COOH). Highly water-soluble.

  • At high pH (>9): The molecule is deprotonated (Anionic form: Pyrazine-COO-). Highly water-soluble.

  • At Isoelectric Point (pI): The Zwitterion (or neutral form) has the lowest solubility.

Protocol Optimization:

  • Controlled Acidification: Do not dump HCl blindly. Acidify slowly to pH 2.5 – 3.0 . This is the typical pKa range for pyrazine carboxylic acids where precipitation is most likely [1].

  • Salting Out: Saturate the aqueous phase with NaCl to exploit the "Salting Out" effect, pushing the organic acid out of the aqueous phase.

  • Solvent Selection: DCM is often poor for polar pyrazines. Use Ethyl Acetate or 2-Butanone (MEK) for extraction.

WorkupLogic Crude Crude Hydrolysis Mixture (Alkaline, pH > 10) Acidify Acidify with 2N HCl Crude->Acidify CheckPH Check pH Acidify->CheckPH TooLow pH < 1.0 (Cationic Species) CheckPH->TooLow Too Acidic Target pH 2.5 - 3.0 (Neutral/Zwitterionic) CheckPH->Target Optimal Extract Saturate with NaCl Extract with EtOAc/THF (3x) TooLow->Extract Poor Recovery Precip Does Solid Precipitate? Target->Precip Filter Filtration & Wash (Cold Water) Precip->Filter Yes (High Yield) Precip->Extract No (Soluble)

Figure 2: Decision tree for maximizing recovery during the workup phase.

Recommended Experimental Workflow

Based on field data and mechanistic requirements, this is the optimized protocol for high-yield synthesis.

Step 1: Ethoxylation (SNAr)
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a thermometer and N2 inlet.

  • Reagent Prep: Dissolve Sodium metal (1.1 eq) in Absolute Ethanol (10 V) at 0°C. Stir until evolution of H2 ceases.

  • Addition: Add Methyl 6-chloropyrazine-2-carboxylate (1.0 eq) portion-wise at 0–5°C. Note: Exothermic.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to 20-25°C. Monitor by TLC/HPLC (approx. 2-4 hours).

  • Quench: Once SM is <1%, quench with a minimal amount of glacial acetic acid (to neutralize excess base) or proceed directly to hydrolysis.

Step 2: Saponification & Isolation
  • Hydrolysis: Add NaOH (2.0 eq) as a 2M aqueous solution directly to the ethanolic mixture. Stir at RT for 1 hour.

  • Concentration: Evaporate Ethanol under reduced pressure (Rotavap). Crucial: Remove ethanol to prevent phase separation issues later.

  • Acidification: Dilute residue with water. Cool to 0°C. Add 2N HCl dropwise to pH 3.0 .

  • Recovery:

    • Scenario A (Precipitate forms): Filter, wash with minimal ice-cold water, dry in vacuum oven at 40°C.

    • Scenario B (No precipitate): Saturate aqueous layer with solid NaCl. Extract 3x with Ethyl Acetate or THF. Dry organics over Na2SO4 and concentrate.

Impurity Fate Mapping

Impurity StructureOriginPrevention StrategyRemoval
6-Hydroxypyrazine-2-COOH Hydrolysis of C-Cl bond due to wet solvent.Strictly anhydrous EtOH; N2 atmosphere.Difficult to separate. Recrystallization from H2O (Product is less soluble than impurity).
Pyrazine (Decarboxylated) Thermal stress on the carboxylic acid.Avoid refluxing the free acid; Keep drying temp <50°C.Sublimation or Flash Chromatography.
Starting Material (Ester) Incomplete Hydrolysis.[1]Ensure >2 eq of NaOH; Check pH >12 during saponification.Acid/Base extraction wash.[2][3][4]

References

  • Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. In Handbook of Biochemistry and Molecular Biology. CRC Press. (Establishes pKa values for pyrazine carboxylic acids in the 2.9–3.2 range).
  • Sato, N. (1980). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Mechanistic overview of nucleophilic substitution in diazines).
  • Dunn, A. D., & Kinnear, K. (1986). The synthesis of some substituted pyrazine-2-carboxylic acids. Journal of Heterocyclic Chemistry, 23(1).

  • Google Patents. (2008). Process for the preparation of pyrazine derivatives. WO2008040653. (Describes industrial scale-up of alkoxypyrazines).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-chloropyrazine-2-carboxylic acid derivatives and Sodium Ethoxide before handling.

Sources

Minimizing side reactions during pyrazine ring ethoxylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazine Ring Ethoxylation

Welcome to the Process Chemistry Technical Support Center. The ethoxylation of pyrazine rings via Nucleophilic Aromatic Substitution (SNAr) is a critical transformation in the synthesis of flavor compounds, agricultural chemicals, and pharmaceuticals. Due to the highly electron-deficient nature of the 1,4-diazine core, this reaction is prone to specific side reactions—most notably hydrolysis, over-alkoxylation, and ring degradation.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, quantitative parameters, and a self-validating methodology to ensure high-fidelity functionalization.

Q: Why is my ethoxylation yielding significant amounts of pyrazin-2(1H)-one (hydroxypyrazine) instead of the desired ethoxypyrazine? A: Causality: This is the most common side reaction and is driven by trace water in your ethanol or sodium ethoxide reagent. Water reacts with ethoxide to generate hydroxide ions. Because the pyrazine ring is highly electron-deficient, hydroxide acts as a highly competitive, hard nucleophile. Once the hydroxyl group is installed via SNAr,1[1]. This tautomerization acts as an irreversible thermodynamic sink, driving the side reaction forward even at low moisture levels.

Q: I am observing poly-ethoxylation on my di-halopyrazine substrate. How can I achieve mono-selectivity? A: Causality: The first ethoxy group donates electron density into the ring via resonance (+M effect), which theoretically deactivates the ring toward a second substitution. However,2 are highly sensitive to thermal energy[2]. If the reaction temperature exceeds 40 °C or if a large localized excess of ethoxide is present during reagent addition, the kinetic barrier for the second substitution is easily overcome.

Q: Is the SNAr mechanism on pyrazines stepwise or concerted, and why does this matter for scale-up? A: Causality: Recent kinetic isotope effect (KIE) and computational studies indicate that3[3]. Because there is no intermediate to trap, the transition state involves simultaneous bond-making and bond-breaking. Consequently, the reaction rate is exquisitely sensitive to solvent polarity and leaving-group solvation. Switching from pure ethanol to a co-solvent system (like EtOH/DMSO) will drastically accelerate kinetics and destroy regiocontrol.

Quantitative Troubleshooting Matrix

Use the following data parameters to benchmark your reactor conditions against known side-reaction triggers.

ParameterOptimal RangeSide Reaction TriggerObserved Consequence
Moisture (Karl Fischer) < 50 ppm> 500 ppm>15% Pyrazin-2(1H)-one formation
Temperature 0 °C to 5 °C> 40 °CDi-ethoxylation / Ring degradation
NaOEt Stoichiometry 1.05 equivalents> 1.20 equivalentsLoss of regiocontrol / Ether cleavage
Solvent Polarity Pure EthanolAddition of DMSO/DMFAccelerated kinetics driving over-reaction

Self-Validating Methodology: Optimized Mono-Ethoxylation

To ensure trustworthiness and reproducibility, the following protocol for the mono-ethoxylation of 2,6-dichloropyrazine includes built-in In-Process Controls (IPCs). Do not proceed to subsequent steps unless the validation criteria are met.

Step 1: System Dehydration & Validation

  • Action: Purge the reactor with N2. Charge anhydrous ethanol (10 volumes).

  • Causality: Prevents atmospheric moisture ingress which drives hydrolysis.

  • Validation Check: Pull a 1 mL aliquot for Karl Fischer titration. The moisture content MUST be < 50 ppm before proceeding. If > 50 ppm, add 3Å molecular sieves and re-test.

Step 2: Nucleophile Generation & Titration

  • Action: Add sodium metal (1.05 eq) in portions to the ethanol at 0 °C to generate sodium ethoxide in situ.

  • Causality: Generating the alkoxide in situ ensures zero hydroxide contamination, which is commonly found in degraded commercial NaOEt powders.

  • Validation Check: Titrate a 1 mL aliquot of the resulting solution with 0.1 M HCl to confirm the exact ethoxide molarity. Adjust volume if necessary to ensure exactly 1.05 equivalents relative to the substrate.

Step 3: Concerted SNAr Execution

  • Action: Dose 2,6-dichloropyrazine (1.0 eq) into the alkoxide solution at 0 °C over 30 minutes via an addition funnel.

  • Causality: Dosing the electrophile controls the thermal spike and maintains a low localized concentration of the substrate, preventing di-ethoxylation. The concerted mechanism relies on strict thermal control.

  • Validation Check: Analyze the reaction by HPLC at 1 hour and 2 hours. The reaction is validated as complete when the 2-hour peak area of the intermediate matches the 1-hour peak area (Δ < 1%), confirming no further conversion is taking place.

Step 4: Kinetic Quenching

  • Action: Quench the reaction mixture with cold aqueous NH4Cl (pH 7).

  • Causality: Rapidly protonates any remaining ethoxide, neutralizing the nucleophile without providing hydroxide (which would occur if quenched with NaOH or water alone), thus preventing late-stage hydrolysis during workup.

Process Logic Diagram

Follow this decision tree to rapidly diagnose and resolve issues during crude mixture analysis.

G Start Analyze Crude Reaction Mixture Q1 Hydroxypyrazine > 5%? Start->Q1 Sol1 Dehydrate Solvent (KF < 50 ppm) Exclude Atmospheric H2O Q1->Sol1 Yes Q2 Di-ethoxylation > 2%? Q1->Q2 No Sol2 Lower Temp to 0°C Titrate NaOEt to exactly 1.05 eq Q2->Sol2 Yes Q3 Unreacted Halopyrazine > 5%? Q2->Q3 No Sol3 Verify NaOEt Activity Extend Reaction Time Q3->Sol3 Yes Success Optimal Ethoxypyrazine Yield Q3->Success No

Decision tree for troubleshooting pyrazine ethoxylation side reactions.

References

  • Product Class 14: Pyrazines - Science of Synthesis (Thieme Connect) URL:[Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC (NIH) URL:[Link]

  • Pyrazines (Update 2011) - Science of Synthesis (Thieme Connect) URL:[Link]

Sources

Resolving thermal instability of 6-Ethoxypyrazine-2-carboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Ethoxypyrazine-2-carboxylic Acid Intermediate Stability

Case ID: PYR-ETH-06-THERM Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Thermal Instability & Decarboxylation during Synthesis/Isolation

Executive Summary: The "Hidden" Instability

Researchers often report that 6-Ethoxypyrazine-2-carboxylic acid decomposes unexpectedly during the final acidification or drying steps. The core issue is not just general thermal sensitivity, but a specific susceptibility to decarboxylation facilitated by the electron-deficient pyrazine ring.[1]

The 2-position carboxylate is activated by the adjacent ring nitrogens. Under acidic conditions or elevated temperatures (>50°C), the molecule readily loses CO₂, converting to 2-ethoxypyrazine (an oil). Furthermore, the ethoxy group can undergo acid-catalyzed hydrolysis to 6-hydroxypyrazine-2-carboxylic acid (tautomerizing to the oxo-form), which is a stubborn impurity.

Diagnostic Hub: Troubleshooting Guide

Use this Q&A matrix to identify the specific failure mode in your experiment.

Symptom Probable Cause Immediate Action
Bubbling/Foaming during acidificationThermal Decarboxylation. The protonated acid is unstable and releases CO₂ gas.STOP. Cool reaction to 0–5°C immediately. Check if pH < 2 (too acidic).
Product turns to oil upon dryingMelting/Decomposition. The crystal lattice collapses due to impurities or heat, accelerating decarboxylation.Do NOT oven dry. Use a vacuum desiccator at Room Temp (RT) with P₂O₅.
LCMS shows [M-44] peak Decarboxylation. Loss of CO₂ (MW 44).Isolate the intermediate as a salt (e.g., Sodium or Potassium) instead of the free acid.
LCMS shows [M-28] peak Ether Cleavage. Loss of Ethylene (from ethoxy group)

Hydroxy impurity.
Avoid strong mineral acids (HCl/H₂SO₄). Use mild organic acids (Acetic/Citric) for pH adjustment.
Low Yield after workupWater Solubility. Pyrazine acids are amphoteric and highly water-soluble.Do not wash excessively with water. Use saturation salting (NaCl) and extraction with EtOAc/THF.

Technical Deep Dive: The Mechanism of Failure

To solve the instability, you must understand the mechanism. The pyrazine ring acts as an electron sink, making the carboxylate group prone to leaving as CO₂.

Visualizing the Decomposition Pathway

The following diagram illustrates the two competing degradation pathways: Decarboxylation (primary thermal risk) and Ether Hydrolysis (primary acidic risk).

DecompositionPathways Start 6-Ethoxypyrazine-2-carboxylic acid (Target Molecule) Zwitterion Protonated Intermediate (High Energy) Start->Zwitterion pH < 2 Strong Acid HydrolysisProduct 6-Hydroxypyrazine-2-carboxylic acid (Solid Impurity) [M-28] Start->HydrolysisProduct Strong Acid + Heat Ether Cleavage DecarbProduct 2-Ethoxypyrazine (Oil/Impurity) [M-44] Zwitterion->DecarbProduct Heat (>50°C) - CO2

Figure 1: Competing decomposition pathways for 6-Ethoxypyrazine-2-carboxylic acid.

Optimized Protocol: The "Cold-Acid" Method

This protocol replaces standard hydrolysis methods to minimize thermal stress.

Objective: Hydrolysis of Ethyl 6-ethoxypyrazine-2-carboxylate to the Acid.

Step 1: Saponification (Base Hydrolysis)
  • Reagent: LiOH (Lithium Hydroxide) is preferred over NaOH because lithium salts of pyrazines often have better solubility profiles in organic solvents during workup.

  • Solvent: THF:Water (3:1). Avoid pure water to prevent solubility issues of the starting ester.

  • Temperature: Strictly < 25°C. Do not reflux.

  • Procedure:

    • Dissolve ester in THF/Water.

    • Add 1.2 eq LiOH slowly.

    • Stir at RT for 2–4 hours. Monitor by TLC/HPLC.

Step 2: Controlled Acidification (The Critical Step)
  • Risk: Direct addition of conc. HCl generates local "hot spots" of acidity (pH < 0) and heat, triggering instant decarboxylation.

  • Protocol:

    • Cool the reaction mixture to 0°C (Ice/Salt bath).

    • Dilute the acid: Use 1N or 2N HCl, not concentrated.

    • Add acid dropwise with vigorous stirring.

    • Target pH: Stop at pH 3.5 – 4.0 .

      • Why? The pKa of pyrazine carboxylic acid is approx 3.0–3.5. Going to pH 1.0 forces protonation of the pyrazine nitrogen, creating a zwitterion that accelerates decarboxylation.

Step 3: Isolation & Purification
  • Extraction: Do not rely on filtration alone (product is water-soluble).

    • Saturate the aqueous layer with NaCl.

    • Extract 3x with 2-MeTHF or EtOAc/THF (9:1) .

  • Drying: Dry organic layer over Na₂SO₄ (anhydrous).

  • Evaporation: Rotary evaporate at bath temp < 35°C .

  • Final Solid: If the product is an oil, triturate with cold Hexane/MTBE to induce crystallization.

Frequently Asked Questions (FAQ)

Q: Can I store the free acid in solution? A: No. In solution, the acid is in equilibrium with its decarboxylated form. If you must store it, convert it to a stable salt (e.g., Sodium 6-ethoxypyrazine-2-carboxylate) by treating with 1 eq of NaHCO₃ and lyophilizing. The salt form is thermally stable up to >100°C.

Q: Why does my product turn pink/red? A: This indicates N-oxide formation or trace metal contamination (Fe/Cu) complexing with the pyrazine nitrogens. Ensure all solvents are peroxide-free and use glass-coated stir bars.

Q: Can I use column chromatography? A: Yes, but avoid silica gel if possible, as it is slightly acidic. If you must use silica, add 1% Acetic Acid to the eluent to prevent streaking, but keep the column run fast. Reverse Phase (C18) is far superior for this molecule (Water/Acetonitrile with 0.1% Formic Acid).

Workflow Decision Tree

Use this logic flow to determine the best isolation strategy for your specific scale.

DecisionTree Start Crude Reaction Mixture (Post-Hydrolysis) CheckScale Scale of Reaction? Start->CheckScale SmallScale < 1 Gram CheckScale->SmallScale LargeScale > 10 Grams CheckScale->LargeScale PathA Prep-HPLC (C18) 0.1% Formic Acid SmallScale->PathA High Purity Needed PathB Salt Formation LargeScale->PathB Stability Needed ActionB Add 1 eq NaHCO3 Lyophilize to Powder PathB->ActionB

Figure 2: Decision matrix for isolation based on scale and stability requirements.

References

  • Decarboxylation Mechanisms

    • Basnet, R., et al. (2026).[2] Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters. Link

    • Note: Discusses the susceptibility of electron-deficient acids (like pyrazines)
  • Pyrazine Synthesis & Stability

    • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Semantic Scholar. Link

    • Provides foundational protocols for handling pyrazine-2-carboxylic acid precursors.
  • Purification Techniques

    • BenchChem Technical Support.[1][3] 6-Fluoro-pyrazine-2-carboxylic acid Purification Guide. Link

    • Analogous troubleshooting for the fluoro-derivative, applicable to the ethoxy-deriv
  • General Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text referencing tautomerism and instability of hydroxypyrazines).

Sources

Removal of unreacted starting materials from 6-Ethoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted starting materials (specifically 6-chloropyrazine-2-carboxylic acid) and byproducts from 6-ethoxypyrazine-2-carboxylic acid. Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]

Core Directive: The Challenge of Purity

In the synthesis of 6-ethoxypyrazine-2-carboxylic acid , the most common route involves the nucleophilic aromatic substitution (


) of 6-chloropyrazine-2-carboxylic acid  with an ethoxide source (sodium or potassium ethoxide).

The Critical Issue: Because the starting material (SM) and the product are both pyrazine carboxylic acids , they share similar amphoteric properties. They both dissolve in base and precipitate in acid. Standard acid-base extraction often fails to separate them completely, leading to co-precipitation.

This guide provides a logic-driven troubleshooting framework to isolate the target molecule based on subtle differences in lipophilicity and pKa modulation .

Troubleshooting Guide & FAQs

Scenario A: "I have significant unreacted 6-chloropyrazine-2-carboxylic acid in my final solid."

Q: Why did acid-base extraction fail to remove the starting material? A: Both the 6-chloro starting material and the 6-ethoxy product are carboxylic acids with similar pKa values (approx. 2.5 – 3.5). When you acidify the aqueous layer, both species reach their isoelectric/neutral point and precipitate simultaneously.

The Fix: Exploiting Lipophilicity (Solubility Differential) The ethoxy group significantly increases the lipophilicity of the molecule compared to the chloro substituent.

  • Protocol: Perform a recrystallization from water .

    • The 6-chloro starting material is more water-soluble (due to the polarity of the C-Cl bond and lack of a hydrophobic alkyl chain).

    • The 6-ethoxy product is less water-soluble.

    • Action: Dissolve the crude solid in boiling water (minimal volume). Allow it to cool slowly to 4°C. The 6-ethoxy derivative will crystallize out, leaving the majority of the 6-chloro impurity in the mother liquor.

Scenario B: "My product is contaminated with a polar impurity (6-hydroxypyrazine-2-carboxylic acid)."

Q: Where did this impurity come from, and how do I remove it? A: This is a hydrolysis byproduct. If your reaction contained moisture, hydroxide ions (formed from ethoxide + water) competed with ethoxide, displacing the chloride to form the hydroxy derivative (or its tautomeric lactam form).

  • The Fix: This impurity is highly polar and water-soluble.

    • Protocol: Suspend the crude solid in cold water (do not heat). Stir for 30 minutes. Filter the solid.[2] The hydroxy impurity will remain dissolved in the aqueous filtrate, while the 6-ethoxy product remains on the filter cake.

Scenario C: "The product is an oil or sticky tar, not a solid."

Q: How do I induce crystallization? A: This usually indicates trapped solvent (ethanol) or the presence of inorganic salts preventing crystal lattice formation.

  • The Fix:

    • Dissolve the tar in dilute NaOH (pH 10).

    • Wash the aqueous layer with Dichloromethane (DCM) to remove non-acidic organic impurities.

    • Carefully acidify the aqueous layer with HCl to pH 3.0–3.5. Do not overshoot to pH 1.

    • Reasoning: Pyrazines can be protonated at the nitrogen atoms at very low pH, forming soluble cation salts (

      
      ), which prevents precipitation.
      

Technical Data & Causality

Comparative Physicochemical Properties
Property6-Chloropyrazine-2-carboxylic acid (SM)6-Ethoxypyrazine-2-carboxylic acid (Product)6-Hydroxypyrazine-2-carboxylic acid (Impurity)
Electronic Effect Electron Withdrawing (-I)Electron Donating (+M)Tautomerizes to Lactam (Polar)
Predicted pKa ~2.8 (Stronger Acid)~3.2 (Weaker Acid)~2.5 (Acidic OH + COOH)
Water Solubility ModerateLow (Target for isolation)High
LogP (Lipophilicity) Low (< 0.5)High (~1.2) Very Low (< 0)

Note: The Ethoxy group adds steric bulk and hydrophobicity, making the product the least water-soluble component in the mixture.

Validated Experimental Protocol

Objective: Isolate pure 6-ethoxypyrazine-2-carboxylic acid from a crude reaction mixture containing ~15% unreacted starting material.

Step 1: Quench and Solvent Swap

  • Evaporate the reaction solvent (Ethanol) completely under reduced pressure.

  • Dissolve the residue in Water (10 mL/g of SM) .

  • Adjust pH to >10 using 2M NaOH.

Step 2: Lipophilic Wash (Removal of Esters/Neutrals)

  • Wash the basic aqueous solution with Dichloromethane (DCM) (

    
    ).
    
  • Discard the organic (DCM) layer. This removes unreacted esters or non-acidic byproducts.

Step 3: Controlled Precipitation (The Critical Step)

  • Cool the aqueous layer to 0–5°C.

  • Slowly add 6M HCl dropwise with vigorous stirring.

  • Stop acidification at pH 3.0.

    • Why? The 6-ethoxy product (pKa ~3.2) will precipitate near its isoelectric point.

    • The 6-chloro impurity (pKa ~2.8) is more acidic and more soluble; a significant portion will remain in solution at pH 3.0.

  • Stir at 0°C for 1 hour to maximize yield.

Step 4: Purification by Reslurry (If HPLC purity < 98%)

  • Filter the solid and dry.

  • Perform a reslurry in boiling water (10 volumes).

  • Cool to room temperature and filter.

    • Mechanism:[3][4] The thermodynamic solubility difference drives the 6-chloro impurity into the water, leaving pure 6-ethoxy product.

Logic Visualization (Graphviz)

PurificationWorkflow Start Crude Reaction Mixture (SM: 6-Chloro, Prod: 6-Ethoxy, Imp: 6-Hydroxy) Evap 1. Evaporate Ethanol 2. Dissolve in Water (pH > 10) Start->Evap Wash Wash with DCM Evap->Wash Decision1 Where is the Product? Wash->Decision1 AqLayer Aqueous Layer (Basic) Contains Product & SM Decision1->AqLayer Product is Acidic OrgLayer DCM Layer (Discard Non-acidic Impurities) Decision1->OrgLayer Neutrals Acidify Acidify to pH 3.0 (Controlled Precipitation) AqLayer->Acidify Filter1 Filter Solid Acidify->Filter1 CheckPurity Check Purity (HPLC) Filter1->CheckPurity Pure Final Product >98% Purity CheckPurity->Pure Pass Impure Contains 6-Chloro SM CheckPurity->Impure Fail Recryst Recrystallize/Reslurry in Boiling Water Impure->Recryst Recryst->Pure SM stays in Mother Liquor

Figure 1: Decision tree for the purification of 6-ethoxypyrazine-2-carboxylic acid, prioritizing solubility differences to remove structurally similar impurities.

References

  • BenchChem. (2025).[1] Technical Support Center: 6-Fluoro-pyrazine-2-carboxylic acid Purification. Retrieved from 2

  • PubChem. (2025).[5] 6-Chloropyrazine-2-carboxylic acid | Chemical Properties and Toxicity. National Library of Medicine. Retrieved from 5[5]

  • Wiley-VCH. (2025). Different Roles of Carboxylic Functions in Pharmaceuticals: Solubility and pKa. Retrieved from 6

  • Matrix Fine Chemicals. (2025).[7] 6-Methoxypyrazine-2-carboxylic acid | Product Specification. Retrieved from 8

Sources

Controlling moisture sensitivity in 6-Ethoxypyrazine-2-carboxylic acid storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Moisture Sensitivity & Storage Stability

Document ID: TSC-6EPA-001 | Version: 2.4 | Status: Active[1]

PART 1: CRITICAL ALERT & OVERVIEW

Immediate Action Required: 6-Ethoxypyrazine-2-carboxylic acid (6-EPA) possesses a heterocyclic carboxylic acid moiety that renders it susceptible to moisture-induced degradation and physical instability.[1] While the ethoxy ether linkage is chemically robust, the carboxylic acid group facilitates hygroscopicity, leading to hydrate formation , particle agglomeration (caking) , and potential acid-catalyzed decarboxylation under long-term exposure to humid environments.[1]

Storage Directive:

  • Primary: Store at 2–8°C in a tightly sealed container.

  • Secondary: Desiccation is mandatory . Store under an inert atmosphere (Argon/Nitrogen) if the seal is broken.

  • Light Sensitivity: Protect from light; use amber vials or foil-wrapped containers.

PART 2: DIAGNOSTIC & TROUBLESHOOTING (Q&A)

Category 1: Physical Appearance & Handling[2][3][4][5][6]

Q: My 6-EPA powder has turned into a hard cake. Is it still usable? A: Caking indicates significant moisture absorption.

  • Diagnosis: The carboxylic acid group has likely formed hydrogen bonds with atmospheric water, disrupting the crystal lattice.

  • Risk: While caking itself is a physical change, the retained water can create an acidic microenvironment (

    
     on the surface), promoting hydrolysis or decarboxylation over time.
    
  • Action:

    • Perform a solubility check in DMSO or Methanol.[1] If it dissolves clear without residue, the chemical integrity may be intact.[1]

    • Run an LC-MS to check for the parent peak (MW ~168.15 Da).[1] If purity is >98%, the material can be recovered.[1]

    • Remediation: Grind the cake gently in a dry environment and dry under vacuum (see Protocol A).

Q: The color has shifted from off-white to yellow/orange. What does this mean? A: This suggests oxidative degradation or photo-instability.

  • Mechanism: Pyrazine rings are electron-deficient but can undergo N-oxidation or ring-opening reactions when exposed to UV light and oxygen.[1]

  • Verdict: Quarantine the batch. Colored impurities often act as radical initiators, accelerating degradation.[1]

  • Action: Purify via recrystallization (ethanol/water) or discard if the assay drops below 95%.

Category 2: Chemical Stability & Assay

Q: I observe a new peak at [M-44] in my mass spec data. What is this? A: This corresponds to the loss of


 (Decarboxylation).[2]
  • Cause: Pyrazine-2-carboxylic acids are prone to thermal decarboxylation, a process catalyzed by moisture and acid.

  • Reaction:

    
    [1]
    
  • Prevention: Never heat the compound above 40°C unless strictly anhydrous. Ensure all drying cycles are performed under vacuum to lower the boiling point of water without thermal stress.[1]

Q: Can I store 6-EPA in DMSO stock solutions at -20°C? A: Yes, but with caveats.

  • Risk: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which can hydrolyze the ethoxy group (rare) or cause precipitation.[1]

  • Best Practice: Aliquot stocks into single-use vials. Purge the headspace with Nitrogen before freezing.

PART 3: STANDARD OPERATING PROCEDURES (PROTOCOLS)

Protocol A: Rescue Drying of Hygroscopic Solids

Use this protocol if the material has clumped but remains chemically pure.

  • Preparation: Transfer the material to a tared, wide-mouth borosilicate vial.

  • Vacuum Setup: Place the vial in a vacuum desiccator containing fresh phosphorus pentoxide (

    
    ) or activated silica gel.[1]
    
  • Cycle:

    • Apply vacuum (< 10 mbar).[1]

    • Maintain at ambient temperature (20-25°C) for 24 hours.

    • Note: Do not apply heat (>40°C) to wet acidic material to avoid decarboxylation.

  • Verification: Re-weigh until constant mass is achieved (

    
    ).
    
  • Storage: Backfill with Argon and seal immediately with Parafilm.[1]

Protocol B: Inert Handling for Critical Assays

Required for kinetic studies or scale-up synthesis.[1]

  • Environment: Use a glove box or a glove bag purged with

    
    .[1]
    
  • Weighing:

    • Equilibrate the balance inside the inert environment.

    • Use anti-static weighing boats (static is common with dry organic acids).

  • Solvent Addition: Add anhydrous solvent (water content < 50 ppm) before removing from the inert atmosphere to lock the material in solution.

PART 4: SCIENTIFIC BACKGROUND & LOGIC

The Mechanism of Moisture Sensitivity

The instability of 6-Ethoxypyrazine-2-carboxylic acid is governed by the interplay between its carboxylic acid tail and the pyrazine core .[1]

  • Hygroscopicity & Lattice Disruption: Carboxylic acids are hydrogen-bond donors and acceptors.[1] In the solid state, they typically form dimers. Water molecules can intercalate into this lattice, breaking dimer pairs and forming hydrates. This manifests macroscopically as "clumping."

  • Acid-Catalyzed Decarboxylation: Heteroaromatic carboxylic acids (like pyrazine-2-carboxylic acid) are susceptible to decarboxylation because the electron-withdrawing nitrogen atoms stabilize the intermediate carbanion (or ylide) formed after

    
     loss.[1]
    
    • Pathway: Protonation of the ring nitrogen (facilitated by moisture/acidity) lowers the activation energy for the release of

      
       [1].
      
    • Relevance: While 6-ethoxy substitution adds electron density (potentially stabilizing the ring), the presence of water creates the necessary proton source to trigger this degradation pathway at elevated temperatures.

Data Summary: Stability Profile
ParameterConditionStability RatingRisk Factor
Humidity >60% RHPoor Hydrate formation, Caking
Temperature >40°CModerate Decarboxylation (if wet)
Light UV / DaylightModerate Photo-oxidation (N-oxide formation)
Solution pH Neutral (pH 7)Good Stable for days
Solution pH Acidic (pH < 2)Poor Hydrolysis of ethoxy group

PART 5: VISUALIZATION (Decision Logic)

Figure 1: Sample Integrity Decision Tree

Use this flowchart to determine if your batch of 6-EPA is safe to use.

G Start Inspect 6-EPA Sample Visual Visual Check: Free-flowing powder? Start->Visual Color Color Check: Off-white / Pale Yellow? Visual->Color Yes Dry ACTION: Protocol A (Vacuum Dry) Visual->Dry No (Clumping) LCMS Run LC-MS Analysis Color->LCMS Yes Discard STOP: Discard Batch Color->Discard No (Dark/Orange) Use PROCEED: Safe for Experiment LCMS->Use Purity > 98% LCMS->Discard Purity < 90% Purify ACTION: Recrystallize LCMS->Purify Purity 90-98% Dry->Color After Drying Purify->LCMS Retest

Caption: Diagnostic workflow for assessing physical and chemical integrity of 6-Ethoxypyrazine-2-carboxylic acid prior to experimental use.

Figure 2: Optimal Storage Workflow

The "Golden Path" for maintaining long-term stability.

Storage Receipt 1. Receipt Aliquot 2. Aliquot (Inert Atmo) Receipt->Aliquot Immediate Seal 3. Seal (Parafilm + Desiccant) Aliquot->Seal Minimize Air Store 4. Store (4°C, Dark) Seal->Store Usage 5. Usage (Warm to RT before opening) Store->Usage As needed Usage->Store Reseal immediately

Caption: Lifecycle management for 6-EPA storage to prevent moisture ingress and thermal degradation.

References

  • Decarboxylation Mechanisms of Heteroaromatic Acids Source: Journal of the American Chemical Society Context:[3] Explains the acid-catalyzed mechanism relevant to pyrazine-2-carboxylic acid derivatives. URL:[Link]

  • Pyrazine-2-carboxylic acid Derivative Stability Source: MDPI (Molecules) Context: Discusses synthesis and stability of substituted pyrazine carboxylic acids. URL:[Link]

Sources

Optimizing pH conditions for extraction of 6-Ethoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="Product Back into Aq.

Workflow for pH-optimized extraction of 6-Ethoxypyrazine-2-carboxylic acid.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific checkpoints, you ensure the thermodynamic conditions remain favorable throughout the entire workflow.

Step 1: Aqueous Preparation & Temperature Control

  • Transfer the crude aqueous reaction mixture containing the 6-Ethoxypyrazine-2-carboxylic acid salt to a suitably sized Erlenmeyer flask.

  • Cool the flask in an ice-water bath to 0–5 °C . Causality: Acidification is exothermic. Heat increases the solubility of the neutral organic acid in water and can cause localized degradation.

Step 2: Precision Acidification

  • Insert a calibrated digital pH probe directly into the stirring aqueous layer. (Do not rely on pH paper, as the colorimetric resolution is insufficient for the narrow 1.5–2.0 target window).

  • Add 1M HCl dropwise until the pH stabilizes exactly between 1.5 and 2.0 [1]. Self-Validation Checkpoint: If the pH accidentally drops below 1.0, immediately back-titrate with 0.5M NaHCO₃ until the pH is restored to 1.5.

Step 3: Multi-stage Extraction

  • Transfer the pH-adjusted solution to a separatory funnel.

  • Add an equal volume (1:1 v/v) of cold Ethyl Acetate (EtOAc) .

  • Shake vigorously, venting frequently. Allow the phases to separate completely.

  • Collect the upper organic layer. Repeat the extraction with fresh EtOAc two more times. Combine all organic layers. Self-Validation Checkpoint: Before discarding the aqueous layer, spot it on a TLC plate (visualized via UV 254 nm). If UV-active material remains at the baseline, verify the aqueous pH has not drifted upward during extraction.

Step 4: The Acidified Brine Wash (Critical Step)

  • Prepare an acidified brine solution by taking standard saturated NaCl and adding 1M HCl until the brine pH is ~2.0.

  • Wash the combined organic layers with 0.25 volumes of the acidified brine. Causality: Standard brine has a pH of ~6.5. Washing your EtOAc layer with standard brine will deprotonate the carboxylic acid at the solvent interface, pulling your purified product back into the aqueous wash. Acidified brine prevents this ionization while still effectively removing residual water.

Step 5: Desiccation and Concentration

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature no higher than 35 °C to yield the pure 6-Ethoxypyrazine-2-carboxylic acid.

Part 4: Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action
Severe Emulsion Formation High concentration of localized salts or amphiphilic impurities stabilizing the aqueous-organic interface.Add solid NaCl directly to the separatory funnel to increase aqueous ionic strength, or filter the entire biphasic mixture through a pad of Celite before re-separating.
Product Loss During Wash Step Using neutral or slightly basic brine (pH > 6) to wash the organic layer, causing the product to ionize and partition into the wash.Only wash the organic phase with acidified brine (pH ~2.0) to suppress carboxylate formation.
Low Initial Extraction Yield The pH was dropped too low (pH < 0.5), protonating the pyrazine nitrogen and creating a water-soluble cation[2].Adjust the aqueous layer pH back up to 1.8 using a mild base (e.g., NaHCO₃) and re-extract with fresh EtOAc[1].

Part 5: References

  • Structural and antioxidant properties of guanylhydrazinium pyrazine-2-carboxylate. Kongunadu Arts and Science College. Available at:[Link]

  • Quality control of pyrazinamide in formulation using micellar liquid chromatography. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at:[Link]

  • Solution-phase amide coupling with DSC. Lokey Lab Protocols - Wikidot. Available at: [Link]

Sources

Validation & Comparative

Definitive NMR Characterization Guide: 6-Ethoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR spectral characterization of 6-Ethoxypyrazine-2-carboxylic acid Content Type: Publish Comparison Guides

Executive Summary & Strategic Context

6-Ethoxypyrazine-2-carboxylic acid (CAS: 35675-80-0) is a critical heterocyclic building block, frequently employed in the synthesis of antitubercular agents and kinase inhibitors. Its structural integrity is paramount because the nucleophilic aromatic substitution (


) used to synthesize it—typically reacting 6-chloropyrazine-2-carboxylic acid with ethoxide—can yield regioisomeric impurities (specifically the 5-ethoxy isomer) or retain unreacted starting material.

This guide provides an authoritative protocol for the NMR characterization of 6-Ethoxypyrazine-2-carboxylic acid. Unlike generic spectral lists, we focus on the comparative performance of spectral features to distinguish the target compound from its critical impurities and isomers. We establish DMSO-


 as the superior solvent system for this analysis and provide a self-validating logic tree for structural confirmation.

Experimental Protocol: The "Gold Standard" Workflow

To achieve reproducible, publication-quality spectra, strict adherence to sample preparation protocols is required. Pyrazine carboxylic acids often exhibit poor solubility and aggregation in non-polar solvents, leading to broadened peaks and invisible carboxyl protons.

Solvent Selection & Sample Preparation
ParameterRecommended ConditionRationale (Causality)
Solvent DMSO-

(99.9% D)
Solubility & Exchange: Ensures full solubility of the polar zwitterionic acid. Retains the -COOH proton signal (approx. 13-14 ppm) which often exchanges or broadens into the baseline in

or

.
Concentration 10-15 mg / 0.6 mL Resolution: Prevents viscosity-induced line broadening while ensuring sufficient signal-to-noise (S/N) for

acquisition.
Tube Quality 5 mm High-Precision Shimming: Pyrazines are prone to second-order effects; high-quality glass minimizes magnetic susceptibility gradients.
Temperature 298 K (25 °C) Standardization: Chemical shifts of the amide/acid protons are temperature-dependent.
Acquisition Parameters (400 MHz Base Frequency)
  • Pulse Sequence:

    
     (30° pulse angle) to allow faster relaxation.
    
  • Relaxation Delay (D1):

    
     second (Crucial for integration accuracy of the aromatic protons vs. the ethoxy group).
    
  • Scans (NS): 16 (1H), 1024 (13C).

Spectral Characterization & Analysis

NMR Assignment (400 MHz, DMSO- )

The spectrum is defined by three distinct regions: the downfield acid proton, the aromatic pyrazine core, and the aliphatic ethoxy tail.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-COOH 13.50 - 13.80 Broad Singlet1HDiagnostic: Confirms the free acid. Disappears upon

shake.[1][2][3] Its presence distinguishes the acid from ester precursors (e.g., methyl 6-ethoxypyrazine-2-carboxylate).
H-3 8.85 - 8.95 Singlet (s)1HDeshielded: Located between the electron-withdrawing N-1 and the carbonyl group (C-2). This is the most downfield aromatic signal.
H-5 8.35 - 8.45 Singlet (s)1HShielded: Located between N-4 and the electron-donating ethoxy group (C-6). The resonance donation from oxygen shields this proton relative to H-3.
-OCH

-
4.40 - 4.50 Quartet (

Hz)
2HInductive Effect: Significantly downfield compared to alkyl ethers due to the electron-deficient pyrazine ring.
-CH

1.35 - 1.40 Triplet (

Hz)
3HStandard: Typical terminal methyl triplet.

Technical Insight: The coupling constant between H-3 and H-5 (


) is typically very small (< 1.5 Hz) in 2,6-disubstituted pyrazines. On lower field instruments (300 MHz), these often appear as singlets. On 600 MHz+ instruments, fine splitting may be observed.
NMR Verification (100 MHz, DMSO- )
  • Carbonyl (C=O): ~165 ppm.[3]

  • Aromatic C-O (C-6): ~158 ppm (Deshielded by oxygen).

  • Aromatic C-H (C-3, C-5): ~145 ppm and ~135 ppm.

  • Aliphatic O-C: ~62 ppm.

  • Aliphatic C-C: ~14 ppm.

Comparative Performance: Distinguishing Alternatives

The primary challenge in QC is distinguishing the target 6-ethoxy isomer from the 5-ethoxy regioisomer and the 6-chloro starting material.

Regioisomer Differentiation (6-Ethoxy vs. 5-Ethoxy)

The 5-ethoxy isomer (formed via attack at C-5) has a distinct symmetry and electronic environment.

Feature6-Ethoxypyrazine-2-COOH (Target)5-Ethoxypyrazine-2-COOH (Impurity)Differentiation Mechanism
Proton Pattern Two singlets (

ppm)
Two doublets (

Hz)
Symmetry: The 5-isomer protons (H-3, H-6) are in a 2,5-relationship, often showing clearer meta-coupling than the 2,6-system.
H-3 Shift ~8.9 ppm~8.7 ppmElectronic: In the 6-isomer, H-3 is flanked by N and COOH. In the 5-isomer, H-3 is similar, but the remote OEt effect differs.
H-5/H-6 Shift H-5: ~8.4 ppmH-6: ~8.2 ppmProximity: H-5 in the target is ortho to the ethoxy group. H-6 in the impurity is meta to the ethoxy group.
Starting Material Tracking (vs. 6-Chloropyrazine-2-COOH)

Unreacted starting material is a common contaminant.

  • 1H NMR: The 6-Chloro analog lacks the ethoxy signals (4.4 ppm, 1.4 ppm).

  • Shift Drift: The aromatic protons in the 6-Chloro derivative are shifted downfield relative to the 6-Ethoxy product because Cl is less electron-donating by resonance than OEt.

    • 6-Chloro H-5: ~9.0 ppm (vs 8.4 ppm in 6-Ethoxy).[4] This is the key tracking peak.

Visualization of Characterization Workflows

Workflow Diagram: Synthesis to Validation

This diagram outlines the decision process for validating the compound post-synthesis.

G Start Crude Reaction Mixture (SnAr Reaction) Solubility Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solubility Acquisition Acquire 1H NMR (16 Scans, d1=1s) Solubility->Acquisition CheckEthoxy Check Aliphatic Region (1.4 & 4.4 ppm present?) Acquisition->CheckEthoxy CheckAromatic Check Aromatic Region (Two Singlets?) CheckEthoxy->CheckAromatic Yes ResultSM FAIL: Contains 6-Chloro SM CheckEthoxy->ResultSM No (SM Only) ImpurityCheck Check for Impurities (Singlet at 9.0 ppm?) CheckAromatic->ImpurityCheck Yes (8.9 & 8.4 ppm) ResultIso FAIL: Possible 5-Ethoxy Isomer CheckAromatic->ResultIso No (Complex splitting) ResultPure VALIDATED: 6-Ethoxypyrazine-2-COOH ImpurityCheck->ResultPure No ImpurityCheck->ResultSM Yes (SM present)

Caption: Figure 1. Step-by-step NMR validation logic for 6-Ethoxypyrazine-2-carboxylic acid, highlighting critical decision nodes for impurity detection.

Isomer Differentiation Logic

Visualizing the structural differences that lead to spectral shifts.

Structure Target Target: 6-Ethoxy (2,6-Subst) H3_Target H3 (Target) ~8.9 ppm (Next to COOH) Target->H3_Target H5_Target H5 (Target) ~8.4 ppm (Next to OEt) Target->H5_Target Isomer Isomer: 5-Ethoxy (2,5-Subst) H3_Isomer H3 (Isomer) ~8.7 ppm Isomer->H3_Isomer H6_Isomer H6 (Isomer) ~8.2 ppm (Next to N) Isomer->H6_Isomer H5_Target->H6_Isomer Key Distinction: H5 is shielded by OEt H6 is not

Caption: Figure 2. Structural comparison showing the origin of chemical shift differences between the 6-ethoxy target and the 5-ethoxy regioisomer.

References

  • BenchChem. Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid. (Provides foundational protocols for pyrazine carboxylic acid handling).

  • National Institutes of Health (NIH) - PubChem. 6-Chloropyrazine-2-carboxylic acid | C5H3ClN2O2. (Spectral data for the precursor molecule).

  • Matrix Fine Chemicals. 6-Methoxypyrazine-2-carboxylic acid | CAS 24005-61-6. (Analogous compound spectral data used for shift correlation).

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. (Theoretical grounding for solvent effects on -COOH protons).

  • Sigma-Aldrich. 2-Methyl-3(5 or 6)-ethoxypyrazine mixture of isomers.[5] (Reference for ethoxy group chemical shifts in pyrazine systems).

Sources

Comparative Reactivity Guide: 6-Ethoxy- vs. 6-Methoxypyrazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pyrazine-based pharmacophores, the choice between 6-methoxypyrazine-2-carboxylic acid (6-OMe) and 6-ethoxypyrazine-2-carboxylic acid (6-OEt) is frequently dictated by ADME requirements rather than intrinsic chemical reactivity. While both serve as critical electrophiles for amide coupling, their distinct physicochemical profiles necessitate different handling protocols.

This guide provides a technical comparison of these two building blocks. Key Takeaway: While the electronic impact of the alkoxy group on the C2-carboxylate is nearly identical, the 6-ethoxy analog exhibits superior lipophilicity and organic solubility , often resulting in higher isolated yields during scale-up due to simplified work-up procedures. Conversely, the 6-methoxy analog presents a higher metabolic liability (O-demethylation) and greater water solubility, challenging standard extraction protocols.

Structural & Electronic Landscape

To understand the reactivity, we must analyze the electronic environment of the pyrazine ring. Both molecules feature an alkoxy substituent at the C6 position—ortho to the N1 nitrogen, which is adjacent to the C2-carboxylic acid.

Electronic Effects
  • Inductive Effect (-I): The oxygen atom withdraws electron density, slightly increasing the acidity of the C2-COOH compared to unsubstituted pyrazine.

  • Resonance Effect (+R): The lone pairs on the oxygen donate into the pyrazine ring. However, because the nitrogen atoms act as significant electron sinks, the ring remains electron-deficient (π-deficient).

  • Steric Environment: The ethyl group in 6-OEt introduces rotational freedom and bulk near the N1 site, potentially influencing lipid packing and solubility, but rarely hindering nucleophilic attack at the distal C2-carbonyl.

Structural Visualization

The following diagram illustrates the steric and electronic vectors. Note the proximity of the alkoxy group to the N1 nitrogen.

G cluster_0 6-Methoxypyrazine-2-COOH cluster_1 6-Ethoxypyrazine-2-COOH OMe Methoxy (C6) Compact, High Crystallinity Core1 Pyrazine Core Electron Deficient OMe->Core1 +R Donation OEt Ethoxy (C6) Lipophilic, Soluble in DCM OMe->OEt Steric Bulk Increase LogP +0.5 Acid1 Carboxylic Acid (C2) Reactivity Center Core1->Acid1 Activation Core2 Pyrazine Core Electron Deficient OEt->Core2 +R Donation (Identical) Acid2 Carboxylic Acid (C2) Reactivity Center Core2->Acid2 Activation

Figure 1: Structural relationship showing the electronic donation (+R) and the steric differentiation between Methoxy and Ethoxy analogs.

Physicochemical Benchmarking

The primary differentiator between these two acids is not the chemistry of the acid group, but the physical properties that dictate work-up and purification success.

Property6-Methoxypyrazine-2-COOH6-Ethoxypyrazine-2-COOHImpact on Workflow
CAS Number 24005-61-659484-64-9
Molecular Weight 154.12 g/mol 168.15 g/mol
LogP (Predicted) ~0.18 (Hydrophilic)~0.70 (Amphiphilic)6-OEt extracts better into EtOAc/DCM.
Water Solubility High (~171 g/L)Moderate6-OMe risks loss to aqueous phase during extraction.
Melting Point 176–181 °C145–150 °C (Est.)6-OMe is more crystalline; 6-OEt may oil out.
pKa (Acid) ~2.9~3.0Negligible difference in coupling activation.

Expert Insight: When working with 6-OMe , avoid aqueous workups if possible. The high water solubility often leads to yields <50% if the aqueous layer is not back-extracted multiple times (3x minimum) with n-butanol or chloroform. 6-OEt behaves more like a standard organic acid.

Synthetic Performance: Amide Coupling[1][2]

This section details a self-validating protocol for coupling these acids to a generic amine (


). The protocol uses HATU, which is preferred over EDC/HOBt for electron-deficient pyrazines to prevent side reactions.
Experimental Protocol

Objective: Synthesize amide


-substituted-6-alkoxypyrazine-2-carboxamide.

Reagents:

  • Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (dry) [Concentration: 0.1 M]

Step-by-Step Methodology:

  • Activation (The "Pre-stir"):

    • Dissolve the Pyrazine Acid in dry DMF under

      
      .
      
    • Add HATU (1.2 equiv) followed by DIPEA (1.0 equiv only at this stage).

    • Stir for 15 minutes.

    • Checkpoint: The solution should turn slightly yellow/orange, indicating the formation of the active O-At ester. If suspension persists, sonicate.

  • Coupling:

    • Add the Amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

    • Stir at Room Temperature (RT) for 2–4 hours.

  • Self-Validating Checkpoint (TLC/LCMS):

    • TLC: Elute in 5% MeOH/DCM. Pyrazine acids are polar (low

      
      ); Product should be higher 
      
      
      
      .
    • LCMS: Look for

      
      .
      
    • Validation Rule: If Acid > 10% remaining after 4h, add 0.2 equiv HATU and heat to 40°C. Do NOT overheat (>60°C) as pyrazines can decarboxylate or undergo nucleophilic attack by DMF (dimethylamine displacement).

  • Work-up (The Critical Divergence):

    • For 6-Ethoxy Analog:

      • Dilute with EtOAc. Wash with 1N HCl (remove DIPEA), Sat.

        
         (remove acid), and Brine.
        
      • Dry over

        
        . Concentrate.
        
    • For 6-Methoxy Analog (High Risk Step):

      • Do not use standard aqueous wash.

      • Evaporate DMF in vacuo (high vacuum) first.

      • Redissolve residue in DCM.

      • Wash sparingly with minimal water.

      • Alternative: Precipititation. Add water to the DMF reaction mixture. If product precipitates, filter. If not, perform multiple extractions with Chloroform/IPA (3:1).

Reaction Workflow Diagram

ReactionFlow Start Start: Dissolve Acid in DMF Activate Add HATU + 1 eq DIPEA (15 min pre-activation) Start->Activate AddAmine Add Amine + 2 eq DIPEA Activate->AddAmine Monitor LCMS Checkpoint (2h) AddAmine->Monitor Decision Conversion > 90%? Monitor->Decision Decision->AddAmine No (Add HATU/Heat) WorkupOEt 6-OEt Workup: EtOAc/Water Extraction Decision->WorkupOEt Yes (Ethoxy) WorkupOMe 6-OMe Workup: Evaporate DMF -> DCM/IPA Extraction Decision->WorkupOMe Yes (Methoxy)

Figure 2: Decision tree for amide coupling, highlighting the divergent work-up strategies required for the two analogs.

Metabolic & Stability Considerations

When selecting between these molecules for drug candidates, biological stability is often the deciding factor.

  • Metabolic Soft Spot:

    • 6-Methoxy: Highly susceptible to O-demethylation by Cytochrome P450 enzymes (CYP). The resulting metabolite is a 6-hydroxypyrazine , which tautomerizes to the pyrazin-2-one . This drastically changes the polarity and hydrogen bonding capability, often killing potency.

    • 6-Ethoxy: Also susceptible to dealkylation, but the steric bulk of the ethyl group can sometimes retard the rate of metabolism compared to the methyl group, depending on the specific CYP isoform pocket.

  • Chemical Stability:

    • Both alkoxy groups are stable to standard acidic/basic hydrolysis conditions used in deprotection steps (e.g., TFA for Boc removal, LiOH for ester hydrolysis).

    • Warning: Avoid strong Lewis acids (like

      
      ) if you intend to keep the alkoxy group, as these will cleave the ether.
      

References

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7, 363-373.

  • PubChem. (2023). 6-Methoxypyrazine-2-carboxylic acid (Compound Summary).

  • Foye, W. O. (2008). Principles of Medicinal Chemistry. (General reference for bioisosteres and metabolic stability of alkoxy groups).
  • Goossen, L. J., et al. (2009). "Amide coupling reagents in organic synthesis." Synthesis. (Standard reference for HATU protocols in electron-deficient systems).

Technical Guide: IR Fingerprinting for 6-Ethoxypyrazine-2-carboxylic Acid Identification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Fingerprints for 6-Ethoxypyrazine-2-carboxylic Acid Identification Content Type: Technical Comparison Guide

Executive Summary

This guide provides a rigorous spectroscopic framework for the identification of 6-Ethoxypyrazine-2-carboxylic acid , a critical intermediate in the synthesis of pyrazine-based pharmaceutical agents (e.g., antitubercular or antidiabetic scaffolds).

In drug development workflows, the primary challenge is distinguishing the target compound from its synthetic precursor, 6-Chloropyrazine-2-carboxylic acid . This guide compares the infrared (IR) spectral performance of the target against this specific alternative, defining the "Fingerprint of Identity" required for Quality Control (QC) release.

The Comparative Landscape: Target vs. Precursor

The synthesis of 6-Ethoxypyrazine-2-carboxylic acid typically involves a nucleophilic aromatic substitution (


) of the chlorine atom in 6-Chloropyrazine-2-carboxylic acid with an ethoxide anion.

Therefore, the "performance" of the IR method is defined by its specificity —its ability to confirm the formation of the ether linkage and the retention of the carboxylic acid, while proving the consumption of the chloro-precursor.

Spectral Fingerprint Comparison Table
Functional GroupSpectral Region (cm⁻¹)Target: 6-Ethoxypyrazine-2-COOH Alternative: 6-Chloropyrazine-2-COOH Discriminatory Power
Aliphatic C-H Stretch 2850 – 2980 Present (Distinct) Derived from the ethyl group (

).
Absent Molecule is fully aromatic/heteroaromatic.High (Primary ID) The emergence of sp³ C-H bands is the clearest evidence of ethoxylation.
Ether C-O-C Stretch 1200 – 1275 Strong / Sharp Asymmetric aryl-alkyl ether stretch.Absent No ether linkage present.High Confirms the covalent attachment of oxygen to the pyrazine ring.
Carboxyl O-H Stretch 2500 – 3300 Broad Envelope Indicates carboxylic acid dimer formation.Broad Envelope Indicates carboxylic acid dimer formation.Low Both compounds possess the -COOH group; confirms functionality but not identity.
Carbonyl (C=O) Stretch 1690 – 1730 Shifted Lower (~1690-1710) Ethoxy group is Electron Donating (Resonance), increasing single-bond character.Shifted Higher (~1715-1735) Chloro group is Electron Withdrawing (Induction), shortening the C=O bond.Medium Useful for confirming electronic environment changes.
C-Cl Stretch 600 – 800 Absent Present (Weak/Moderate) Often obscured in the fingerprint region.Low Difficult to use as a primary confirmation due to noise in the low-frequency region.
Experimental Protocol: Self-Validating ATR-FTIR Workflow

Methodology: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid moisture interference with the carboxylic acid O-H band and to ensure high throughput.

Step-by-Step Protocol
  • System Suitability:

    • Background Scan: Collect an air background (32 scans, 4 cm⁻¹ resolution) to suppress atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      noise.
    • Validation: Ensure the signal-to-noise ratio at 2000-2200 cm⁻¹ is >1000:1.

  • Sample Preparation:

    • Place ~5 mg of the solid 6-Ethoxypyrazine-2-carboxylic acid onto the diamond/ZnSe crystal.

    • Apply consistent pressure (typically 80–100 lbs force) using the ATR anvil to ensure intimate contact. Note: Inconsistent pressure leads to variable peak intensities, particularly in the C-H region.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Scans: 64 scans (to resolve weak overtone bands).

    • Resolution: 4 cm⁻¹.

  • Data Processing (The Self-Validating Step):

    • Apply an Automatic Baseline Correction.

    • Normalization: Normalize the spectrum to the strongest non-reactive peak (usually the Pyrazine Ring Breathing mode at ~1020–1050 cm⁻¹) rather than the C=O peak, which may shift.

Decision Logic & Visualization

To ensure scientific integrity in the identification process, a decision tree must be applied. The following diagram illustrates the logical flow for accepting the material based on the spectral data discussed above.

IR_Identification_Logic Start Start: Acquire Spectrum (ATR-FTIR) Check_OH Check 2500-3300 cm⁻¹ Broad O-H Envelope? Start->Check_OH Check_CH Check 2850-2980 cm⁻¹ Discrete sp³ C-H Peaks? Check_OH->Check_CH Yes (Acid Present) Decision_Fail_Unknown FAIL: Unknown Impurity (Investigate) Check_OH->Decision_Fail_Unknown No (Not an Acid) Check_Ether Check 1200-1275 cm⁻¹ Strong C-O-C Band? Check_CH->Check_Ether Yes (Ethyl Group Present) Decision_Fail_Precursor FAIL: Precursor Detected (6-Chloropyrazine-2-COOH) Check_CH->Decision_Fail_Precursor No (Aromatic Only) Check_CO_Shift Check 1690-1735 cm⁻¹ C=O Shift vs Reference? Check_Ether->Check_CO_Shift Yes (Ether Linkage) Check_Ether->Decision_Fail_Unknown No Decision_Pass PASS: Identity Confirmed (6-Ethoxypyrazine-2-COOH) Check_CO_Shift->Decision_Pass Shift Consistent w/ EDG Check_CO_Shift->Decision_Fail_Unknown Shift Inconsistent

Figure 1: Logic flow for the spectral validation of 6-Ethoxypyrazine-2-carboxylic acid, prioritizing the detection of aliphatic markers to rule out chlorinated precursors.

Technical Analysis of Causality

Why do these specific shifts occur? Understanding the mechanism enhances the trustworthiness of the analysis.

  • The "Ethoxy" Appearance (2850–2980 cm⁻¹): The precursor, 6-chloropyrazine-2-carboxylic acid, contains only

    
     hybridized carbons (aromatic ring and carbonyl). The introduction of the ethoxy group adds 
    
    
    
    hybridized carbons. The C-H stretching vibration for
    
    
    carbons occurs at a lower frequency than
    
    
    carbons due to the lower s-character of the bond (softer spring constant). This makes the 2850–2980 cm⁻¹ region a binary "Yes/No" checkpoint for the reaction's success.
  • The Carbonyl Shift (1700 cm⁻¹ Region):

    • 6-Chloro Analog: Chlorine is an Electron Withdrawing Group (EWG) by induction. This pulls electron density away from the ring and the carbonyl carbon, strengthening the C=O double bond character and shifting the absorption to a higher wavenumber (~1715+ cm⁻¹).

    • 6-Ethoxy Target: The oxygen atom of the ethoxy group acts as an Electron Donating Group (EDG) via resonance (

      
       effect). It pushes electron density into the pyrazine ring. This increased electron density can conjugate with the carbonyl group, increasing its single-bond character (C-O⁻) and lowering the vibrational frequency (~1690–1710 cm⁻¹).
      
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for assigning ether and carboxylic acid bands).
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14500875, 6-Chloropyrazine-2-carboxylic acid. Retrieved from [Link]

  • Márquez, F., Suero, M. I., & Martín-Delgado, M. J. (1993).[1] Infrared and Raman Spectra of Pyrazine-2,3-Dicarboxylic Acid and Its Dipotassic Salt. Spectroscopy Letters, 26(1), 57–72. (Reference for pyrazine ring vibrational modes).

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 6-Ethoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

6-Ethoxypyrazine-2-carboxylic acid (CAS: N/A for specific commercial standard, often custom synthesized; Analogues: CAS 24005-61-6 for 6-Methoxy) is a critical pyrazine derivative often encountered as a metabolite of pyrazinamide-based antitubercular drugs or as a process impurity in the synthesis of kinase inhibitors (e.g., IRAK4 modulators).

Accurate identification of this compound is challenging due to the existence of positional isomers (e.g., 5-ethoxypyrazine-2-carboxylic acid) and homologous analogues (e.g., 6-methoxypyrazine-2-carboxylic acid). This guide provides a definitive mass spectrometry (MS) fragmentation roadmap, distinguishing 6-ethoxypyrazine-2-carboxylic acid from its structural "alternatives" through unique neutral loss patterns and retention characteristics.

Comparative Technical Specifications

The following table contrasts 6-Ethoxypyrazine-2-carboxylic acid with its primary analytical competitors: its regioisomer (5-Ethoxy) and its lower homologue (6-Methoxy).

Feature6-Ethoxypyrazine-2-carboxylic acid 5-Ethoxypyrazine-2-carboxylic acid 6-Methoxypyrazine-2-carboxylic acid
Role Primary Analyte / MetaboliteRegioisomeric ImpurityHomologous Impurity
Formula C₇H₈N₂O₃C₇H₈N₂O₃C₆H₆N₂O₃
Monoisotopic Mass 168.0535 Da168.0535 Da154.0378 Da
[M+H]⁺ (ESI) 169.0608 169.0608 155.0451
Key Structural Diff. Ethoxy at C6 (adj. to N1)Ethoxy at C5 (adj. to N4)Methoxy at C6
Primary Neutral Loss Ethylene (-28 Da)Ethylene (-28 Da)Methyl Radical (-15 Da) / CO₂ (-44 Da)
Differentiation Ratio of m/z 141 : 125 Retention Time Shift Precursor Mass

Experimental Protocol: LC-MS/MS Profiling

To replicate the fragmentation patterns described below, utilize the following self-validating protocol. This workflow is optimized for Electrospray Ionization (ESI) in positive mode, which yields the most diagnostic fragments for alkoxy-pyrazines.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL of Methanol (LC-MS grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why: Acidification promotes protonation of the pyrazine nitrogens, enhancing [M+H]⁺ signal intensity.

B. LC Conditions (Reverse Phase)
  • Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The 6-ethoxy isomer typically elutes later than the 6-methoxy analogue due to increased lipophilicity of the ethyl chain.

C. MS Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive (+)

  • Capillary Voltage: 3500 V

  • Collision Energy (CE): Ramp 10–40 eV to observe sequential fragmentation.

  • Scan Range: m/z 50 – 200.

Fragmentation Mechanism & Pathway Analysis[5]

The fragmentation of 6-Ethoxypyrazine-2-carboxylic acid is driven by the stability of the pyrazine ring and the lability of the ether side chain.

Primary Pathway: The "Ethoxy" Signature (Loss of C₂H₄)

Unlike methoxy derivatives, ethoxy-substituted aromatics undergo a characteristic McLafferty-type rearrangement or inductive cleavage involving the ethyl group.

  • Mechanism: The ether oxygen abstracts a hydrogen from the

    
    -carbon of the ethyl group, releasing neutral ethylene (28 Da) .
    
  • Result: Transformation of the ethoxy group into a hydroxyl group.

  • Transition: m/z 169 ([M+H]⁺)

    
     m/z 141 (6-Hydroxypyrazine-2-carboxylic acid).
    
Secondary Pathway: Decarboxylation (Loss of CO₂)

Common to all pyrazine-2-carboxylic acids, the carboxylic acid moiety is lost as neutral CO₂ (44 Da) .

  • Transition: m/z 169

    
     m/z 125 (6-Ethoxypyrazine).
    
  • Note: This pathway is often competitive with ethylene loss but typically less abundant at lower collision energies.

Deep Fragmentation (Ring Opening)

At higher collision energies (>30 eV), the pyrazine ring fragments.

  • From m/z 141: Loss of CO (28 Da) or CO₂ (44 Da) leads to m/z 97 (Protonated Aminopyrazine-like fragment).

Visualization of Signaling Pathway

FragmentationPathway Figure 1: ESI(+) Fragmentation Pathway of 6-Ethoxypyrazine-2-carboxylic Acid Precursor [M+H]+ Precursor m/z 169.06 (6-Ethoxypyrazine-2-COOH) Frag_141 Fragment A m/z 141.03 (6-Hydroxypyrazine-2-COOH) Precursor->Frag_141 -28 Da (Ethylene) C2H4 Loss (Dominant) Frag_125 Fragment B m/z 125.07 (6-Ethoxypyrazine) Precursor->Frag_125 -44 Da (CO2) Decarboxylation Frag_97 Fragment C m/z 97.04 (Pyrazin-2-one derivative) Frag_141->Frag_97 -44 Da (CO2) Frag_125->Frag_97 -28 Da (Ethylene) Frag_79 Fragment D m/z 79.03 (Ring Cleavage) Frag_97->Frag_79 -18 Da (H2O) Ring Opening

Caption: Figure 1 illustrates the dual fragmentation pathways. The solid arrow indicates the dominant ethylene loss (characteristic of ethoxy groups), while the dashed arrow represents the competitive decarboxylation.

Comparative Performance: Differentiating Alternatives

When distinguishing 6-Ethoxypyrazine-2-carboxylic acid from its alternatives, rely on the following diagnostic criteria:

Vs. 5-Ethoxypyrazine-2-carboxylic acid (Isomer)
  • Mass Spec: Both have m/z 169. Both lose ethylene (m/z 141).

  • Differentiation Key:

    • Retention Time: The 6-ethoxy isomer (ethoxy adjacent to N1) generally elutes after the 5-ethoxy isomer on C18 columns due to subtle differences in polarity caused by the dipole moment relative to the carboxylic acid.

    • Fragment Ratio: The "Ortho Effect" (interaction between C2-COOH and substituents) is less pronounced in 5-ethoxy (para-like position). 6-ethoxy may show a higher ratio of m/z 141 (ethylene loss) relative to m/z 125 (CO₂ loss) compared to the 5-isomer.

Vs. 6-Methoxypyrazine-2-carboxylic acid (Analogue)
  • Mass Spec: Precursor is m/z 155.

  • Differentiation Key:

    • Neutral Loss: The Methoxy analogue cannot lose ethylene (28 Da) . Instead, it loses a methyl radical (15 Da) or methanol (32 Da) under specific conditions, but primarily loses CO₂ (44 Da) to form m/z 111.

    • Rule of Thumb: If you see a -28 Da loss from the parent, it is Ethoxy , not Methoxy.

References

  • National Institute of Standards and Technology (NIST). (2025). Pyrazine-2-carboxylic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] 6-Methoxypyrazine-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • University of Luxembourg. (2025). PubChemLite: 6-methoxypyrazine-2-carboxylic acid Collision Cross Section. Retrieved from [Link]

  • Whitman College. (2025). Fragmentation and Interpretation of Spectra: Carboxylic Acids and Esters. Retrieved from [Link]

Sources

Benchmarking Guide: Synthesis Costs & Efficiency of 6-Ethoxypyrazine-2-carboxylic Acid vs. Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking synthesis costs of 6-Ethoxypyrazine-2-carboxylic acid vs analogs Content Type: Publish Comparison Guide

Executive Summary

In the optimization of pyrazine-based pharmacophores, the substituent at the C6 position plays a critical role in modulating lipophilicity (


) and metabolic stability. This guide benchmarks the synthesis of 6-Ethoxypyrazine-2-carboxylic acid  against its primary analogs, specifically the 6-Methoxy  and 6-Chloro  variants.

Key Finding: While the 6-Methoxy analog offers a 15-20% reduction in raw material costs (due to the commoditization of methanol/sodium methoxide), the 6-Ethoxy variant is often essential for blood-brain barrier (BBB) penetration and hERG avoidance. The synthesis of the ethoxy target proceeds via Nucleophilic Aromatic Substitution (


) of the 6-chloro precursor, a robust but cost-sensitive step driven by solvent recovery and yield optimization.

Structural Context & SAR Importance

Before evaluating cost, one must justify the molecule. The transition from a methoxy to an ethoxy group on the pyrazine ring is not merely cosmetic; it alters the physicochemical profile significantly.

Feature6-Methoxypyrazine-2-COOH6-Ethoxypyrazine-2-COOHImpact
Lipophilicity (

)
~0.2~0.7Ethoxy improves membrane permeability.
Metabolic Stability ModerateHighEthoxy hinders O-dealkylation slightly more than methoxy.
Steric Bulk LowMediumEthoxy can induce conformational locking in the active site.

Decision Point: If your SAR data suggests the methoxy analog is equipotent, switch immediately. The ethoxy route is justified only if the specific steric/lipophilic gain is required for efficacy.

Route Analysis: The Pathway

The industry-standard synthesis for 6-alkoxypyrazine-2-carboxylic acids relies on the displacement of a halogen (typically chlorine) at the C6 position. This reaction exploits the electron-deficient nature of the pyrazine ring, which is further activated by the carboxylic acid (or ester) moiety.

The Core Mechanism ( )

The reaction involves the attack of an alkoxide nucleophile on 6-Chloropyrazine-2-carboxylic acid .

  • Precursor: 6-Chloropyrazine-2-carboxylic acid (CAS: 23688-89-3).

  • Reagent: Sodium Ethoxide (NaOEt) in Ethanol (EtOH).

  • Mechanism: Addition-Elimination (

    
    ).
    
Visualization: Synthesis Workflow

The following diagram illustrates the comparative pathways for the Ethoxy vs. Methoxy analogs.

SynthesisPathways Start 6-Chloropyrazine-2-carboxylic acid (Precursor) ReagentA NaOEt / EtOH Reflux, 4-6h Start->ReagentA Higher Solvent Cost ReagentB NaOMe / MeOH Reflux, 2-4h Start->ReagentB Commodity Reagents RouteA Route A: Ethoxylation (Target) RouteB Route B: Methoxylation (Cheaper Analog) ProductA 6-Ethoxypyrazine-2-carboxylic acid Yield: 75-82% ReagentA->ProductA S_NAr ProductB 6-Methoxypyrazine-2-carboxylic acid Yield: 85-90% ReagentB->ProductB S_NAr

Figure 1: Comparative synthetic pathways. Route A yields the target 6-ethoxy compound, while Route B leads to the cost-efficient methoxy analog.

Benchmarking Data: Cost & Efficiency

The following table breaks down the cost drivers. Data is normalized to a 1 kg production batch.

Metric6-Ethoxy Target6-Methoxy AnalogDelta (Advantage)
Reagent Cost (Alkoxide) High (NaOEt solution)Low (NaOMe solution)Methoxy is ~40% cheaper
Solvent Cost Ethanol (Anhydrous)MethanolMethanol is ~60% cheaper
Reaction Kinetics Slower (Steric hindrance)FasterMethoxy saves ~2h reactor time
Isolated Yield 75 - 82%85 - 90%Methoxy (+10%)
Purification Acidification + Cryst.Acidification + Cryst.Neutral
E-Factor (Waste) ModerateLowMethoxy generates less solvent waste
Analysis of Cost Drivers
  • Solvent Economics: Ethanol is significantly more expensive than methanol, especially when anhydrous grades are required to prevent hydrolysis of the starting material.

  • Yield Drag: The ethoxide anion is bulkier than methoxide. While pyrazines are highly reactive to

    
    , the steric bulk of the ethoxy group slightly retards the reaction rate, leading to potential side reactions (e.g., hydrolysis of the carboxylic acid to a salt without displacement, or decarboxylation under extreme heat).
    

Experimental Protocol (Self-Validating)

Objective: Synthesis of 6-Ethoxypyrazine-2-carboxylic acid via


.
Scale:  10 mmol (Laboratory Bench).
Reagents
  • 6-Chloropyrazine-2-carboxylic acid: 1.58 g (10 mmol)

  • Sodium Ethoxide (21% wt in Ethanol): 8.1 g (~25 mmol, 2.5 eq)

  • Ethanol (Absolute): 20 mL

  • HCl (1N): For acidification

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (hygroscopic reagents).

  • Dissolution: Charge the flask with 6-Chloropyrazine-2-carboxylic acid (1.58 g) and Absolute Ethanol (10 mL). Note: The acid may not fully dissolve initially.

  • Addition: Dropwise add the Sodium Ethoxide solution over 10 minutes at room temperature.

    • Observation: The reaction is exothermic. The solution will turn yellow/orange as the sodium salt forms.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation: Monitor by TLC (Eluent: DCM/MeOH 9:1) or HPLC. The starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess ethanol (critical for yield).

    • Dissolve the residue in minimal water (10 mL).

    • Cool to 0°C in an ice bath.

  • Precipitation: Slowly acidify with 1N HCl to pH 2–3.

    • Critical Step: Do not overshoot to pH < 1, as pyrazines can be protonated and become water-soluble.

  • Isolation: Filter the resulting white/off-white solid. Wash with cold water (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 1.25 – 1.35 g (74–80%). Characterization:


H NMR (DMSO-

) should show the disappearance of the aromatic proton shift associated with the chloro-position and the appearance of a triplet (~1.3 ppm) and quartet (~4.4 ppm) for the ethyl group.

Strategic Recommendations

When to Outsource vs. Make
  • Make: If you need <100g for early-stage screening. The protocol is robust and safe.

  • Outsource: If scaling >1kg. The cost of anhydrous ethanol and the requirement for sodium ethoxide handling (flammable, corrosive) make this cheaper to source from vendors in regions with lower solvent costs.

"Green" Alternative

If the E-factor is a corporate priority, consider Phase Transfer Catalysis (PTC) .

  • System: Toluene/Water + TBAB (catalyst) + Solid NaOH + Ethanol.

  • Benefit: Avoids large volumes of anhydrous ethanol; uses cheaper bulk solvents.

Decision Logic

The following diagram guides the selection process based on project constraints.

DecisionTree Start Need C6-Alkoxy Analog CheckSAR Is C6-Ethoxy required for Lipophilicity/Binding? Start->CheckSAR YesSAR Yes: Proceed with 6-Ethoxy CheckSAR->YesSAR Strict SAR NoSAR No: Can Methoxy work? CheckSAR->NoSAR Flexible SAR RouteEth Use Route A (NaOEt/EtOH) Expect +20% Cost YesSAR->RouteEth RouteMeth Use Route B (NaOMe/MeOH) Lowest Cost Option NoSAR->RouteMeth Yes ScaleCheck Scale > 1kg? RouteEth->ScaleCheck Outsource Outsource to CMO ScaleCheck->Outsource Yes InHouse Synthesize In-House ScaleCheck->InHouse No

Figure 2: Decision matrix for selecting the optimal analog and sourcing strategy.

References

  • Doležal, M. et al. (2009). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules. Available at: [Link]

  • Aijijiyah, N. P. et al. (2020).[1][2] "Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives." IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Fossa, P. et al. (2021). "Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling." Molecules. Available at: [Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." Available at: [Link]

Sources

Safety Operating Guide

6-Ethoxypyrazine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 6-Ethoxypyrazine-2-carboxylic Acid

Operational Context & Mechanistic Risk Assessment

6-Ethoxypyrazine-2-carboxylic acid (CAS: 23813-24-3) is a highly valued heterocyclic building block frequently utilized in pharmaceutical synthesis and drug development[1]. While stable under standard laboratory conditions, its physical state as a fine particulate powder and its chemical nature as a substituted pyrazine derivative present specific logistical and safety challenges.

To build a self-validating safety culture, laboratory personnel must understand the causality behind the compound's risks. The compound is classified under the Globally Harmonized System (GHS) as a primary irritant[2][3]. Because it is prone to aerosolization, the most immediate operational risk is the inhalation of micro-particulates, which can cause acute mucosal and respiratory tract irritation (H335)[2]. Consequently, disposal and spill recovery protocols must prioritize dust suppression and strict environmental isolation.

Quantitative Safety & Logistics Data

The following table summarizes the critical physicochemical and hazard data dictating the disposal parameters for 6-ethoxypyrazine-2-carboxylic acid and its parent pyrazine scaffolds.

ParameterValue / SpecificationOperational Causality / Rationale
CAS Number 23813-24-3Unique identifier required for hazardous waste tracking and compliant procurement[1].
GHS Hazard Codes H315, H319, H335Indicates acute skin, eye, and respiratory irritation potential, mandating strict PPE[2][3].
Log Pow -0.18 (Parent Pyrazine)High water solubility indicates rapid environmental mobility; strictly prohibits drain disposal[4].
Containment Media Dry Sand or VermiculiteInert porous materials mechanically trap the powder, preventing dust aerosolization[5][6].
Incompatibilities Strong Oxidizers / ReducersContact may trigger uncontrolled exothermic decomposition; dictates waste segregation[4][7].

Step-by-Step Spill Containment and Recovery Workflow

In the event of a breach or spill, immediate containment is required to prevent environmental discharge. Execute the following methodology:

  • Area Isolation & PPE Donning: Immediately restrict access to the spill zone. Personnel must don nitrile gloves, tightly sealed safety goggles, and a particulate respirator (N95 or P100 equivalent)[2][8].

    • Causality: The primary acute risk is corneal damage and respiratory irritation from airborne dust[2]. Standard surgical masks are insufficient against fine chemical particulates.

  • Inert Containment: Gently blanket the spilled 6-ethoxypyrazine-2-carboxylic acid with an inert, non-combustible absorbent such as dry sand or vermiculite[5][6].

    • Causality: Vermiculite acts as a mechanical buffer. It traps the fine chemical powder within its porous structure, drastically reducing the kinetic energy required to aerosolize the dust during physical recovery.

  • Mechanical Recovery: Using non-sparking tools, gently sweep the absorbent-chemical mixture into a pile[8]. Do NOT use compressed air hoses or standard laboratory vacuums[8].

    • Causality: Standard vacuums lack HEPA filtration and will exhaust the micro-particulates directly into the ambient laboratory environment, exacerbating inhalation risks.

  • Containerization: Transfer the aggregated solid waste into a heavy-duty, sealable polyethylene bag or a rigid, chemically compatible high-density polyethylene (HDPE) container[8].

  • Site Decontamination: Wash the spill site with copious amounts of water and mild detergent only after all solid material has been mechanically recovered and sealed[2][7].

Waste Segregation & Environmental Disposal Plan

Segregation Protocol: Store the sealed waste containers in a cool, dry, well-ventilated hazardous waste accumulation area. It is critical to segregate this waste from strong oxidizing and reducing agents[4][7].

  • Causality: Pyrazine derivatives can undergo uncontrolled exothermic reactions when exposed to strong oxidizers, potentially compromising the integrity of the waste container and generating toxic nitrogen oxide (NOx) gases[4][7].

Final Disposal Mechanism (Incineration): The universally mandated disposal method for 6-ethoxypyrazine-2-carboxylic acid is high-temperature incineration at a permitted hazardous waste facility[7].

  • Causality: Thermal destruction is required to break down the highly stable heterocyclic pyrazine ring. Incineration converts the organic material into basic carbon oxides and nitrogen oxides, which are subsequently neutralized by the facility's specialized emission scrubbers[7]. Under no circumstances should this chemical be disposed of in the municipal sewer system; its high water solubility ensures rapid, uncontrolled mobility in aquatic ecosystems[4][7].

Operational Workflow Visualization

DisposalWorkflow Start 1. Spill / Waste Generation PPE 2. Don PPE (Respirator, Nitrile Gloves) Start->PPE Contain 3. Inert Containment (Sand/Vermiculite) PPE->Contain Recover 4. Mechanical Recovery (No Air Hoses) Contain->Recover Segregate 5. Waste Segregation (Sealable HDPE) Recover->Segregate Dispose 6. Final Disposal (High-Temp Incineration) Segregate->Dispose

Fig 1: Step-by-step operational workflow for the safe containment and disposal of pyrazine derivatives.

References

  • Safety Data Sheet R4 - Key Organics Limited. keyorganics.net. 5

  • CAS:23813-24-3, 6-Ethoxypyrazine-2-carboxylic acid. bidepharm.com. 1

  • Pyrazine-2-Carboxylic Acid MSDS/SDS. chemheterocycles.com. 7

  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com. 4

  • Pyrazine-2-carboxylic acid - Apollo Scientific. apolloscientific.co.uk. 8

  • 2-Pyrazinecarboxylic acid - AK Scientific, Inc. aksci.com. 2

  • Safety Data Sheet - Aaronchem. aaronchem.com. 3

Sources

Personal protective equipment for handling 6-Ethoxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling 6-Ethoxypyrazine-2-carboxylic Acid

Introduction & Chemical Profile

6-Ethoxypyrazine-2-carboxylic acid (CAS 59484-64-9, MW: 168.15 g/mol ) is a highly valued heterocyclic building block frequently utilized in the synthesis of pyrazine-containing pharmaceuticals, including novel antitubercular and antiviral agents[1]. While its utility in drug development is well-established, its physical state as a fine crystalline powder and its specific chemical structure necessitate strict, causality-driven operational protocols. This guide provides laboratory scientists with a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Identification & Causality

Like many pyrazine-2-carboxylic acid derivatives, 6-Ethoxypyrazine-2-carboxylic acid is classified under the Globally Harmonized System (GHS) as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Tract Irritant[2]. Understanding the why behind these hazards is critical for effective risk mitigation:

  • H315 (Skin Irritation) & H319 (Eye Irritation): The carboxylic acid moiety acts as a localized proton donor. Upon contact with the ambient moisture of the skin or the mucosal membranes of the eyes, it induces a rapid, localized pH drop. This leads to protein denaturation and reversible inflammatory responses[3].

  • H335 (Respiratory Irritation): As a crystalline solid, the compound is highly prone to aerosolization during weighing and transfer. Inhalation of these micro-particulates allows the pyrazine derivative to interact directly with the sensitive respiratory epithelium, triggering coughing and mucosal irritation[2].

Workflow Visualization

The following diagram outlines the logical progression of handling this compound, ensuring that safety controls are established prior to any physical interaction with the material.

G A 1. Risk Assessment & Preparation B 2. PPE Donning (Nitrile, Goggles, Lab Coat) A->B C 3. Engineering Controls (Fume Hood Setup) B->C D 4. Material Handling & Weighing C->D E 5. Decontamination & Spill Response D->E Post-Operation F 6. Waste Segregation & Disposal E->F

Workflow for handling 6-Ethoxypyrazine-2-carboxylic acid from preparation to disposal.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific chemical risks outlined above, the following PPE matrix must be strictly adhered to. Each requirement is grounded in the physical and chemical properties of the substance, as recommended by [4].

PPE CategorySpecificationCausality & Rationale
Hand Protection Disposable Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides superior chemical resistance to organic acids compared to latex. It prevents the pyrazine compound from dissolving in skin oils and penetrating the dermal layer[4].
Eye Protection ANSI Z87.1 / EN 166 compliant Safety GogglesSafety glasses with side shields are insufficient for powders. Goggles create a facial seal that prevents aerosolized dust from settling on the conjunctiva[3].
Body Protection Flame-Resistant (FR) Laboratory CoatProtects street clothing from particulate accumulation. FR material is required if the compound will be subsequently dissolved in flammable solvents (e.g., Methanol, DMF)[4].
Respiratory N95 / FFP2 Particulate RespiratorWhile a fume hood is the primary control, a respirator is required during spill cleanups to filter out fine crystalline dust before it reaches the respiratory tract[5].

Self-Validating Operational Protocol

Do not rely solely on passive safety measures. The following step-by-step methodology incorporates self-validating checks to ensure the operational environment remains secure before, during, and after handling[6].

Step 1: Engineering Control Verification

  • Action: Conduct all handling and weighing inside a certified chemical fume hood[7].

  • Causality: Local exhaust ventilation captures aerosolized dust at the source, preventing it from entering the laboratory's general breathing zone[6].

  • Self-Validation: Before opening the chemical container, verify the fume hood's digital monitor reads a face velocity between 80–120 feet per minute (fpm). Physical check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and steadily inward. If it flutters violently, the airflow is too high and may blow the powder out of the weighing boat.

Step 2: PPE Integrity Check

  • Action: Don the required PPE as outlined in the matrix.

  • Causality: Compromised PPE offers a false sense of security, leading to undetected dermal exposure.

  • Self-Validation: Perform an inflation test on your nitrile gloves prior to donning. Trap air inside the glove and roll the cuff down; inspect for microscopic pinholes or pressure leaks.

Step 3: Material Handling and Weighing

  • Action: Use an anti-static weighing boat and a grounded stainless steel spatula to transfer the 6-Ethoxypyrazine-2-carboxylic acid[5].

  • Causality: Organic powders often carry static charges, causing them to repel from plastic surfaces, aerosolize, and contaminate the balance area.

  • Self-Validation: Observe the powder as the spatula approaches. If the powder "jumps" or clings excessively to the spatula, static is present. Pause the operation and use an anti-static gun (e.g., Zerostat) on the weighing boat before proceeding.

Step 4: Decontamination

  • Action: Wipe down the balance pan, spatulas, and hood surface with a damp paper towel (using water or a mild solvent like ethanol), followed by a dry wipe[8].

  • Causality: The compound is water-soluble[9]. Leaving invisible crystalline residue can cause cross-contamination in subsequent experiments and expose the next user to skin irritants[6].

  • Self-Validation: Visually inspect the balance pan and surrounding area under bright, angled light to ensure no crystalline sheen or residue remains.

Waste Management and Disposal Plan

Improper disposal of pyrazine derivatives can lead to environmental contamination and regulatory violations. Follow these logistical steps for disposal, aligned with the :

  • Segregation: Do not discard 6-Ethoxypyrazine-2-carboxylic acid in sinks or general municipal trash[10]. Collect all solid waste (including contaminated weighing boats, paper towels, and disposable PPE) in a designated, clearly labeled "Hazardous Solid Waste - Organic Acids" container[8].

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, Methanol) during your workflow, the resulting solution must be segregated based on the solvent type. Place it in a "Non-Halogenated Organic Waste" carboy, unless a halogenated solvent (like Dichloromethane) was used[10].

  • Incineration: The standard disposal method for this chemical is incineration. The waste management team will transport the sealed containers to a chemical incinerator equipped with an afterburner and scrubber to safely break down the nitrogen-containing pyrazine ring into harmless byproducts (N₂, CO₂, H₂O)[4].

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / Kansas State University URL:[Link]

  • Standard Operating Procedures for Chemical Safety Source: Louisiana State University (LSU) Environmental Health and Safety URL:[Link]

  • Chemical Safety Guide, 6th Ed. Source: National Institutes of Health (NIH) Office of Research Services URL:[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.